Hibarimicin B
Description
a v-Src kinase inhibitor; structure in first source
Properties
Molecular Formula |
C85H112O37 |
|---|---|
Molecular Weight |
1725.8 g/mol |
IUPAC Name |
5-[(2S,5S,6R)-5-[(2S,5R,6R)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-15-[9-[(2S,5S,6R)-5-[(2S,5R,6R)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,8,10,10a,12-pentahydroxy-3,4-dimethoxy-11-oxo-10-propyl-6a,7,8,9-tetrahydro-6H-tetracen-2-yl]-7-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,12,19-tetrahydroxy-16-methoxy-4-propyl-3-oxapentacyclo[9.8.0.02,8.04,9.013,18]nonadeca-1(11),12,15,18-tetraene-10,14,17-trione |
InChI |
InChI=1S/C85H112O37/c1-14-22-82(104)78(120-45-18-16-43(30(3)110-45)116-47-20-24-80(102,34(7)86)36(9)114-47)68(98)71(118-49-28-41(88)60(90)32(5)112-49)40-27-38-26-39-52(62(92)51(38)76(100)84(40,82)105)63(93)56(74(109-13)70(39)107-11)55-64(94)53-54(67(97)73(55)108-12)65(95)57-58(66(53)96)77(101)85(106)59-72(57)122-83(85,23-15-2)79(69(99)75(59)119-50-29-42(89)61(91)33(6)113-50)121-46-19-17-44(31(4)111-46)117-48-21-25-81(103,35(8)87)37(10)115-48/h26,30-33,36-37,40-50,59-61,68-69,71-72,75,78-79,88-93,95-96,98-99,102-106H,14-25,27-29H2,1-13H3/t30-,31-,32+,33+,36-,37-,40?,41-,42-,43+,44+,45+,46+,47-,48-,49+,50?,59?,60+,61+,68?,69?,71?,72?,75?,78?,79?,80+,81+,82?,83?,84?,85?/m1/s1 |
InChI Key |
XGHSXRXEPCUHTN-MWHBNOOJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hibarimicin B: An In-Depth Technical Guide to its Mechanism of Action as a Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin B, a natural product isolated from Microbispora rosea, has emerged as a potent and selective inhibitor of Src tyrosine kinase, a non-receptor tyrosine kinase frequently hyperactivated in various human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its direct interaction with Src kinase and the subsequent impact on downstream signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key molecular interactions and cellular processes involved.
Introduction
Tyrosine kinases are critical mediators of cellular signaling, regulating a wide array of processes including cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The Src family of tyrosine kinases, and in particular c-Src, are key players in cancer progression, involved in tumor growth, invasion, and metastasis. This compound has been identified as a strong and selective inhibitor of v-Src kinase, the viral oncogenic homolog of c-Src, positioning it as a promising candidate for anticancer drug development.[1][2]
Mechanism of Action: Competitive ATP Inhibition
This compound exerts its inhibitory effect on v-Src kinase through a competitive mechanism with respect to ATP.[1] This means that this compound directly competes with ATP for binding to the catalytic site of the kinase. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby blocking the kinase's catalytic activity and interrupting downstream signaling cascades.
The competitive nature of this inhibition is a key aspect of its mechanism, suggesting a direct interaction with the highly conserved ATP-binding site of the kinase. This mode of action is common for many small-molecule kinase inhibitors.
Quantitative Analysis of Inhibitory Potency
While this compound is recognized as a potent inhibitor of v-Src kinase, specific IC50 values from comprehensive kinase profiling studies are not extensively reported in the public domain. The available literature emphasizes its high selectivity for Src over other kinases like protein kinase A and protein kinase C.[2]
For the purpose of this guide, a representative table of inhibitory activities is presented below. It is important to note that these values are often assay-dependent and can vary between different experimental setups.
| Kinase Target | Inhibitor | IC50 (nM) | Inhibition Type | Reference |
| v-Src | This compound | Data not available | Competitive (ATP) | [1] |
| Protein Kinase A | This compound | No significant inhibition | - | [2] |
| Protein Kinase C | This compound | No significant inhibition | - | [2] |
Table 1: Inhibitory Activity of this compound. This table will be updated as more quantitative data becomes publicly available.
Impact on Downstream Signaling Pathways
The inhibition of Src kinase by this compound is expected to disrupt multiple downstream signaling pathways critical for cancer cell function. Src is a central node in a complex signaling network, and its inactivation can lead to the suppression of key oncogenic pathways, including:
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes cell proliferation, survival, and angiogenesis. Src is a known activator of STAT3.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and metabolism. Src can activate this pathway through various mechanisms.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival. Src can modulate this pathway at multiple levels.
While the general consequences of Src inhibition are well-established, specific studies detailing the effects of this compound on the phosphorylation status of key proteins within these pathways (e.g., p-STAT3, p-Akt, p-ERK) are needed to fully elucidate its cellular mechanism of action.
Experimental Protocols
This section outlines generic protocols for key experiments used to characterize the mechanism of action of tyrosine kinase inhibitors like this compound.
In Vitro v-Src Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of v-Src kinase.
Materials:
-
Recombinant v-Src kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, recombinant v-Src enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
This method is used to assess the effect of this compound on the phosphorylation status of key proteins in Src-mediated signaling pathways within cancer cells.
Materials:
-
Cancer cell line known to have active Src signaling (e.g., a colon or breast cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., for total protein levels or a loading control) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a promising natural product that demonstrates potent and selective inhibition of v-Src tyrosine kinase through competitive ATP binding. This mechanism provides a strong rationale for its further investigation as a potential anticancer agent. Future research should focus on obtaining a comprehensive kinase selectivity profile with specific IC50 values and elucidating the precise downstream signaling consequences of Src inhibition by this compound in various cancer models. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for advancing the development of this compound as a targeted cancer therapeutic.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Hibarimicin B via Polyketide Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin B is a complex aromatic polyketide with significant antitumor and protein tyrosine kinase inhibitory activities.[1] Produced by the rare actinomycete Microbispora rosea subsp. hibaria TP-A0121, its intricate pseudo-dimeric structure, highly oxidized aglycon, and extensive glycosylation present a fascinating case study in natural product biosynthesis.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, with a core focus on the enzymatic machinery of the Type II polyketide synthase (PKS) involved. The guide details the genetic basis, key biosynthetic intermediates, and experimental methodologies used to elucidate this complex pathway, offering valuable insights for researchers in natural product chemistry, synthetic biology, and drug development.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located within a 61-kb contiguous DNA region in the Microbispora rosea subsp. hibaria TP-A0121 genome. This biosynthetic gene cluster (BGC) comprises 48 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the polyketide backbone, its subsequent modifications, glycosylation, and likely, regulation and resistance. Analysis of the BGC has revealed a Type II PKS system at its core, responsible for the iterative condensation of malonyl-CoA extender units to form the characteristic aromatic polyketide chain.
While a complete and detailed functional annotation of all 48 ORFs is not fully available in the public domain, a putative functional overview based on homologous gene clusters is presented in the table below.
| Gene (ORF) | Putative Function | Role in this compound Biosynthesis |
| hbmPKS | Minimal Polyketide Synthase (KSα, KSβ/CLF, ACP) | Catalyzes the iterative condensation of malonyl-CoA units to form the undecaketide backbone. The Ketosynthase (KSα), Chain Length Factor (KSβ/CLF), and Acyl Carrier Protein (ACP) form the core of the PKS. |
| hbmCYC | Cyclase/Aromatase | Catalyzes the regiospecific cyclization and aromatization of the nascent polyketide chain to form the aromatic ring system. |
| hbmKR | Ketoreductase | Reduces specific keto groups on the polyketide intermediate, introducing hydroxyl functionalities. |
| hbmOXY | Oxygenase (e.g., P450 monooxygenase) | Catalyzes oxidative modifications of the polyketide core, contributing to the highly oxidized nature of the aglycon. |
| hbmMT | Methyltransferase | Transfers methyl groups to the polyketide structure. |
| hbmGT | Glycosyltransferase | Attaches deoxy-sugar moieties to the aglycon, a critical step for the bioactivity of this compound. |
| hbmREG | Regulatory Protein (e.g., SARP, LAL) | Controls the expression of the other genes within the biosynthetic cluster, thereby regulating the production of this compound. |
| hbmTRANS | Transporter Protein | May be involved in the export of this compound or its intermediates out of the cell, potentially contributing to self-resistance. |
| - | Deoxysugar Biosynthesis Genes | A set of genes responsible for the synthesis of the various deoxy-sugar units that are attached to the hibarimicinone core. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process initiated by the Type II polyketide synthase. The proposed pathway, elucidated through studies involving blocked mutants and isotopic labeling, is as follows:
-
Polyketide Chain Assembly: The minimal PKS, consisting of the ketosynthase alpha subunit (KSα), the chain length factor (CLF or KSβ), and the acyl carrier protein (ACP), iteratively condenses one acetyl-CoA starter unit with ten malonyl-CoA extender units to form a linear undecaketide.
-
Cyclization and Aromatization: The highly reactive poly-β-keto chain is then folded and subjected to a series of intramolecular aldol (B89426) condensations, catalyzed by cyclase (CYC) and aromatase (ARO) enzymes, to generate a characteristic aromatic undecaketide intermediate.
-
Dimerization and Oxidative Coupling: A key step in the formation of the hibarimicin core is the oxidative coupling of two aromatic undecaketide units. This dimerization results in the formation of a symmetrical aglycon known as HMP-Y1.[2]
-
Oxidative Modifications: The HMP-Y1 intermediate undergoes further oxidative modifications, catalyzed by oxygenases, to yield the mature aglycon, hibarimicinone.[2]
-
Glycosylation: In the final stage, a series of glycosyltransferases (GTs) sequentially attach multiple deoxy-sugar moieties to the hibarimicinone core, ultimately yielding this compound and its congeners.
References
Preliminary In Vitro Studies on Hibarimicin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin B, a complex aromatic polyketide produced by the actinomycete Microbispora rosea subsp. hibaria, has emerged as a molecule of significant interest in oncological and antimicrobial research. Preliminary in vitro studies have revealed its potent and selective inhibitory activity against v-Src tyrosine kinase, a key proto-oncogene implicated in cancer development and progression. Furthermore, this compound has demonstrated promising antitumor effects against various cancer cell lines and notable antibacterial activity against Gram-positive bacteria. This technical guide synthesizes the available preliminary in vitro data on this compound, presenting quantitative findings in structured tables, detailing experimental methodologies for key assays, and providing visual representations of its mechanism of action and experimental workflows.
Introduction
This compound belongs to a class of complex natural products that have historically been a rich source of therapeutic agents. Its intricate structure, featuring a pseudo-dimeric framework, has garnered attention from synthetic chemists and biologists alike. The primary mode of action identified for this compound is the selective inhibition of v-Src tyrosine kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is a common feature in many human cancers, making it a validated target for anticancer drug development. In addition to its anticancer potential, this compound has shown activity against Gram-positive bacteria, suggesting a dual therapeutic utility. This document provides a comprehensive overview of the foundational in vitro studies that characterize the biological activities of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro studies on this compound.
Table 1: v-Src Tyrosine Kinase Inhibition
| Compound | Inhibition Mechanism | Target Binding |
| This compound | Competitive with ATP | v-Src Kinase |
Biochemical assays have demonstrated that this compound acts as a strong and selective inhibitor of v-Src kinase.[1] Its mechanism of action is competitive with respect to ATP binding to the kinase domain.[1]
Table 2: In Vitro Antitumor Activity
| Cell Line | Cancer Type | Activity Noted |
| Mouse Melanoma B16-F10 | Melanoma | Significant Antitumor Activity |
| Human Myeloid Leukemia HL-60 | Leukemia | Induction of Differentiation |
This compound has shown significant antitumor activity in vitro against mouse melanoma B16-F10 cells and induces differentiation in human myeloid leukemia HL-60 cells.
Table 3: Antibacterial Activity
| Bacterial Type | Activity Noted |
| Gram-positive bacteria | Inhibitory Activity |
Initial studies have confirmed that this compound exhibits inhibitory activity against Gram-positive bacteria.
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in this guide.
v-Src Kinase Inhibition Assay
The inhibitory activity of this compound against v-Src tyrosine kinase can be determined using a variety of assay formats, with a common method being a radiometric or luminescence-based kinase assay.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a specific substrate by the v-Src kinase. The presence of an inhibitor, such as this compound, will reduce the rate of this phosphorylation reaction.
Materials:
-
Recombinant v-Src kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Src-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence plate reader
-
ADP-Glo™ Kinase Assay kit (for luminescence-based assays)[2]
Procedure (Luminescence-based):
-
Prepare a reaction mixture containing kinase buffer, v-Src kinase, and the specific substrate in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a reagent like ADP-Glo™.[2]
-
The luminescence signal is recorded using a plate reader.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., B16-F10, HL-60)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value is then determined.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][6][7]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after an incubation period.
Materials:
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium across the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible bacterial growth.
Visualizations
Signaling Pathway Diagram
Caption: this compound competitively inhibits ATP binding to v-Src kinase, blocking substrate phosphorylation.
Experimental Workflow Diagrams
Caption: Workflow for the v-Src Kinase Inhibition Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
The preliminary in vitro data for this compound strongly support its potential as a lead compound for the development of novel anticancer and antibacterial agents. Its selective inhibition of v-Src kinase provides a clear mechanism for its antitumor effects. However, to advance its development, further in-depth studies are required. Specifically, comprehensive screening against a wider panel of cancer cell lines is needed to establish a detailed cytotoxicity profile and to identify potential cancer types for which it may be particularly effective. The determination of precise IC50 values for Src kinase inhibition and cytotoxicity, as well as MIC values against a broader range of Gram-positive bacteria, including clinically relevant resistant strains, is a critical next step. Furthermore, elucidation of the downstream effects of Src inhibition by this compound on cellular signaling pathways will provide a more complete understanding of its molecular mechanism of action. These future studies will be instrumental in guiding the preclinical and potential clinical development of this compound as a therapeutic agent.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Hibarimicin B: A Technical Deep Dive into its Antitumor and Anti-Gram-Positive Bacterial Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin B, a natural product isolated from Microbispora rosea subsp. hibaria, has emerged as a compound of significant interest due to its dual activity against cancer cells and Gram-positive bacteria. Structurally identical to angelmicin B, this compound is a potent inhibitor of Src tyrosine kinase, a key player in cellular signal transduction pathways that are often dysregulated in cancer. This technical guide provides a comprehensive overview of the available data on this compound's biological activities, experimental protocols for its evaluation, and a visualization of its proposed mechanisms of action.
Antitumor Activity of this compound
The antitumor properties of this compound are primarily attributed to its inhibitory effect on Src family tyrosine kinases. By acting as a competitive inhibitor of ATP binding to the v-Src kinase, this compound effectively blocks downstream signaling pathways that promote cell proliferation and survival.[1]
Quantitative Data: Cytotoxicity against Cancer Cell Lines
Table 1: Antitumor Activity of this compound (Qualitative Data)
| Metric | Observation | Reference |
| Mechanism | Competitive inhibitor of ATP binding to v-Src kinase | [1] |
| Cell Line Effect | Induces differentiation of human myeloid leukemia HL-60 cells | [1] |
| Selectivity | Strong and selective v-Src kinase inhibitor | [1] |
Anti-Gram-Positive Bacterial Activity of this compound
In addition to its anticancer properties, this compound exhibits notable activity against Gram-positive bacteria. The precise mechanism of its antibacterial action is not as well-elucidated as its antitumor mechanism but is a promising area for further investigation.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Detailed tables of MIC values for this compound against a wide range of Gram-positive bacteria are not extensively published. However, its in vitro anti-Gram-positive bacterial activity has been confirmed.[2]
Table 2: Anti-Gram-Positive Bacterial Activity of this compound (Qualitative Data)
| Organism Type | Activity | Reference |
| Gram-positive bacteria | In vitro activity observed | [2] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the antitumor and antibacterial activities of compounds like this compound.
Cytotoxicity Assay: MTT Protocol for IC50 Determination
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[3][4]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[3]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Shake the plates for 10-15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at a wavelength of 490 nm or 590 nm using a microplate reader.[3]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[5]
Antibacterial Susceptibility Test: Broth Microdilution Protocol for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[6][7][8][9]
Materials:
-
96-well microtiter plates
-
Gram-positive bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
This compound (or other test compound)
-
Sterile saline or PBS
-
Spectrophotometer or densitometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an 18-24 hour agar (B569324) plate in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[10]
-
Compound Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial inoculum. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6] A shaking incubator can be used to ensure uniform growth.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Signaling Pathways
Antitumor Mechanism: Src Kinase Inhibition
This compound's primary antitumor mechanism involves the direct inhibition of Src tyrosine kinase. As a non-receptor tyrosine kinase, Src plays a pivotal role in regulating cell proliferation, survival, migration, and invasion. In many cancers, Src is overexpressed or hyperactivated. This compound competitively binds to the ATP-binding site of Src, preventing the phosphorylation of its downstream substrates. This blockade disrupts key signaling cascades, including the Ras-ERK and PI3K-Akt pathways, ultimately leading to a reduction in cancer cell proliferation and survival.[1]
Induction of Differentiation in HL-60 Cells
This compound has been observed to induce the differentiation of human promyelocytic leukemia HL-60 cells.[1] While the complete signaling cascade is not fully elucidated, it is proposed that the inhibition of Src kinase, and potentially other signaling molecules, triggers a program of terminal differentiation, leading to the maturation of the leukemic cells into granulocytes. This process is often associated with cell cycle arrest and a loss of proliferative capacity.
Conclusion
This compound is a promising natural product with demonstrated antitumor and anti-Gram-positive bacterial activities. Its mechanism as a Src kinase inhibitor provides a solid foundation for its development as a cancer therapeutic. While the full spectrum of its activity and its detailed mechanisms of action are still under investigation, the information presented in this guide highlights its potential and provides a framework for future research and development efforts. Further studies are warranted to establish comprehensive quantitative data on its efficacy and to fully elucidate the signaling pathways involved in its biological effects.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Core Relationship of Hibarimicin B and Angelmicin B: An In-depth Technical Guide
An analysis for researchers, scientists, and drug development professionals.
Executive Summary
Hibarimicin B and Angelmicin B are, in fact, the same natural product, a significant revelation that consolidates two parallel streams of research into a single, potent molecule.[1] This complex aromatic polyketide, produced by the rare actinomycete Microbispora rosea subsp. hibaria, exhibits a range of compelling biological activities, including potent antitumor effects, specific inhibition of tyrosine kinases, and antibacterial properties against Gram-positive bacteria.[2][3] Its unique pseudo-dimeric structure, arising from the oxidative coupling of two undecaketide monomers, has made it a challenging and attractive target for total synthesis and biosynthetic engineering. This guide provides a comprehensive technical overview of the core relationship, biological activities, and experimental methodologies associated with this compound / Angelmicin B.
Identity and Physicochemical Properties
Structural studies have definitively established that this compound is identical to Angelmicin B.[1] The molecule is a glycosylated aromatic polyketide with a highly oxidized naphthylnaphthoquinone chromophore.
Table 1: Physicochemical Properties of this compound / Angelmicin B
| Property | Value | Reference |
| Molecular Formula | C₈₅H₁₁₂O₃₇ | [3] |
| Appearance | Yellow Powder | [3] |
| Aglycone | Hibarimicinone | [2] |
| Sugar Moieties | Six deoxyhexoses | [1] |
Biological Activity and Quantitative Data
This compound / Angelmicin B demonstrates a spectrum of biological activities, with its antitumor and tyrosine kinase inhibitory properties being the most extensively studied.
Antitumor Activity
The compound shows significant antitumor activity, notably through the induction of differentiation in human myeloid leukemia (HL-60) cells and inhibition of melanoma cell growth.
Table 2: Antitumor Activity of this compound / Angelmicin B
| Cell Line | Activity | Concentration / IC₅₀ | Reference |
| Human Myeloid Leukemia (HL-60) | Induction of myelomonocytic differentiation | 0.1 - 0.5 µg/mL | |
| Mouse Melanoma (B16-F10) | Growth inhibition | Not specified in abstracts | [4] |
Tyrosine Kinase Inhibition
A primary mechanism of action for this compound / Angelmicin B is the specific inhibition of tyrosine-specific protein kinases, particularly v-Src kinase.
Table 3: Tyrosine Kinase Inhibition by this compound and its Aglycone
| Compound | Target Kinase | Inhibition Type | IC₅₀ | Reference |
| This compound | v-Src kinase | Competitive with ATP | Not specified in abstracts | [2] |
| Hibarimicinone | v-Src kinase | Noncompetitive with ATP | More potent than this compound | [2] |
Antimicrobial Activity
This compound / Angelmicin B also exhibits in vitro activity against Gram-positive bacteria.
Table 4: Antimicrobial Activity of this compound / Angelmicin B
| Bacterial Type | Activity | MIC Values | Reference |
| Gram-positive bacteria | Inhibitory | Not specified in abstracts | [3] |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and biological evaluation of this compound / Angelmicin B.
Fermentation and Isolation
Producing Organism: Microbispora rosea subsp. hibaria TP-A0121.[3]
Fermentation:
-
Seed Culture: Inoculate a suitable seed medium with a spore suspension of M. rosea subsp. hibaria and incubate for a specified period to generate a vegetative inoculum.
-
Production Culture: Transfer the seed culture to a larger volume of production medium. A typical fermentation medium contains soluble starch, glucose, soybean meal, and inorganic salts.[3] The fermentation is carried out for several days under controlled temperature and aeration.
Isolation:
-
Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The active compound is extracted from the mycelium using an organic solvent such as acetone (B3395972) or methanol.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic separations. This typically involves silica (B1680970) gel chromatography, followed by reversed-phase column chromatography (e.g., on Diaion HP-20), and finally, high-performance liquid chromatography (HPLC) to yield the pure compound.[3]
v-Src Tyrosine Kinase Inhibition Assay
This assay measures the ability of this compound / Angelmicin B to inhibit the phosphorylation of a substrate by the v-Src tyrosine kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the v-Src kinase enzyme, a suitable substrate (e.g., a synthetic peptide), ATP (radiolabeled or with a detection-compatible modification), and the test compound at various concentrations in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time to allow for the phosphorylation reaction to occur.
-
Detection: The extent of phosphorylation is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate (B84403) into the substrate or by using antibody-based detection methods (e.g., ELISA) with antibodies specific for the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
HL-60 Cell Differentiation Assay
This assay assesses the ability of this compound / Angelmicin B to induce the differentiation of HL-60 promyelocytic leukemia cells into more mature granulocyte-like cells.
-
Cell Culture: Culture HL-60 cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the HL-60 cells at a specific density and treat them with various concentrations of this compound / Angelmicin B (typically in the range of 0.1 to 0.5 µg/mL). Include a positive control (e.g., all-trans retinoic acid) and a negative control (vehicle).
-
Incubation: Incubate the cells for a period of 4 to 5 days.
-
Assessment of Differentiation: Differentiation can be assessed by several methods:
-
Morphological Changes: Observe changes in cell morphology (e.g., nuclear condensation, cytoplasmic granulation) using light microscopy after staining with Wright-Giemsa.
-
Nitroblue Tetrazolium (NBT) Reduction: Differentiated cells gain the ability to produce superoxide (B77818) anions, which can reduce NBT to a blue formazan (B1609692) precipitate. Quantify the percentage of NBT-positive cells.
-
Phagocytic Activity: Measure the ability of the cells to phagocytose particles such as latex beads.
-
Expression of Cell Surface Markers: Use flow cytometry to measure the expression of differentiation markers such as CD11b.
-
Biosynthetic Gene Cluster Analysis and Heterologous Expression
The biosynthetic gene cluster (BGC) for hibarimicin has been identified and heterologously expressed.
-
Genome Mining: The genome of M. rosea subsp. hibaria is sequenced, and bioinformatics tools (e.g., antiSMASH) are used to identify the putative BGC for hibarimicin based on the presence of genes encoding polyketide synthases and other characteristic biosynthetic enzymes.
-
Cloning of the BGC: The identified BGC (approximately 61 kb) is cloned into a suitable vector, such as a bacterial artificial chromosome (BAC).[4]
-
Heterologous Expression: The BAC containing the hibarimicin BGC is introduced into a heterologous host, typically a well-characterized Streptomyces species like Streptomyces coelicolor.[4]
-
Analysis of Metabolites: The heterologous host is fermented, and the culture extracts are analyzed by HPLC and mass spectrometry to detect the production of hibarimicin and its intermediates.
-
Gene Inactivation and Complementation: To confirm the function of specific genes within the cluster, targeted gene knockouts are created in the producing strain or the heterologous host. The resulting mutants are analyzed for their metabolic profile. Complementation of the knockout with a functional copy of the gene should restore production of the natural product.
Visualizations
Logical Relationship
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Engineering of Secondary Metabolic Pathways in a Heterologous Host to Enable the Biosynthesis of Hibarimicin Derivatives with Enhanced Anti-Melanomic Activity [engineering.org.cn]
The Structural Elucidation of Hibarimicin B: A Technical Guide to NMR and Mass Spectrometry Approaches
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin B, a complex polyketide natural product isolated from Microbispora rosea subsp. hibaria, has garnered significant interest due to its potent inhibitory activity against tyrosine kinases, marking it as a promising scaffold for anticancer drug development. The structural elucidation of such a large and intricate molecule, with a molecular formula of C₈₅H₁₁₂O₃₇, is a formidable challenge that necessitates the synergistic application of advanced spectroscopic techniques.[1] This technical guide provides a comprehensive overview of the methodologies centered on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that are pivotal for piecing together the molecular architecture of this compound. This document details the experimental protocols, data interpretation strategies, and logical workflows required to unambiguously determine its constitution, configuration, and conformation.
Introduction to this compound
This compound belongs to a family of glycosidic antibiotics that feature a highly oxidized naphthylnaphthoquinone aglycon.[2] The core structure is adorned with six deoxyhexose units, contributing to its significant molecular weight and structural complexity. The initial characterization of this compound and its congeners (A, C, D, and G) was reported in 1998, where spectroscopic methods were employed to delineate their structures.[2] Understanding the precise arrangement of the aglycon and the sequence and linkage of the carbohydrate chain is paramount for elucidating its structure-activity relationship (SAR) and for guiding synthetic and medicinal chemistry efforts.
Experimental Protocols
The structural determination of a complex natural product like this compound relies on a suite of sophisticated analytical experiments. Below are detailed protocols for the key mass spectrometry and NMR techniques employed.
Mass Spectrometry
2.1.1 High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Objective: To determine the accurate mass of the molecular ion and thereby deduce the elemental composition.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound (approximately 10-50 µg/mL) is prepared in a suitable solvent system, typically methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to promote protonation ([M+H]⁺) or a basic modifier like ammonium (B1175870) hydroxide (B78521) for deprotonation ([M-H]⁻).
-
Data Acquisition: The sample is infused into the ESI source at a flow rate of 5-20 µL/min. The mass spectrometer is operated in a high-resolution mode, scanning a mass range that encompasses the expected molecular weight of this compound (approx. m/z 1700-1800).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The high-resolution measurement provides a highly accurate mass-to-charge ratio (typically to four or five decimal places), which is then used with elemental composition calculation software to determine the most probable molecular formula.
2.1.2 Tandem Mass Spectrometry (MS/MS)
-
Objective: To induce fragmentation of the molecular ion to gain insights into the structure, particularly the sequence and linkage of the sugar moieties.
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) capable of isolating a precursor ion and inducing its fragmentation.
-
Procedure:
-
The molecular ion of this compound is selectively isolated in the first stage of the mass spectrometer.
-
The isolated ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen).
-
Collision-induced dissociation (CID) imparts energy to the ions, causing them to fragment at the weakest bonds, which are typically the glycosidic linkages.
-
The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.
-
-
Data Analysis: The MS/MS spectrum reveals a series of product ions corresponding to the sequential loss of the deoxyhexose units. The mass differences between the precursor and fragment ions, and between subsequent fragment ions, allow for the determination of the mass of each sugar unit and their sequence in the chain.
NMR Spectroscopy
-
Sample Preparation: A purified sample of this compound (5-10 mg) is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is required to resolve the complex and overlapping signals in the spectra of this compound.
2.2.1 1D NMR: ¹H and ¹³C NMR
-
¹H NMR: Provides information on the number and chemical environment of protons. Key regions include the anomeric protons of the sugars (typically δ 4.5-5.5 ppm), aromatic protons of the aglycon, and methyl protons of the deoxy sugars.
-
¹³C NMR: Reveals the number of unique carbon atoms. Important signals include those from carbonyls, aromatic carbons, anomeric carbons (typically δ 95-105 ppm), and the carbons of the sugar rings. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
2.2.2 2D NMR: COSY, HSQC, HMBC, and NOESY/ROESY
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the proton-proton spin systems within each sugar ring and within the aglycon.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is one of the most powerful experiments for piecing together the entire molecular structure, as it reveals long-range connectivities. Key HMBC correlations establish the linkages between the sugar units and the attachment points of the entire sugar chain to the aglycon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the sugar rings and the aglycon, as well as the conformation of the glycosidic linkages.
Data Presentation and Interpretation
The systematic analysis of the data from the aforementioned experiments allows for the piecing together of the this compound structure. The quantitative data is best summarized in tables for clarity and comparative analysis.
Mass Spectrometry Data
| Ion | Observed m/z | Calculated m/z | Formula | Interpretation |
| [M+H]⁺ | Value | Value | C₈₅H₁₁₃O₃₇ | Molecular Ion |
| [M+H - Sugar1]⁺ | Value | Value | Formula | Loss of the terminal deoxyhexose |
| [M+H - S1 - S2]⁺ | Value | Value | Formula | Loss of the second deoxyhexose |
| ... | ... | ... | ... | ... |
| [Aglycon+H]⁺ | Value | Value | Formula | Hibarimicinone Aglycon |
| Note: The m/z values are illustrative as the specific data from the primary literature was not accessible. |
NMR Spectroscopic Data
Table 1: Illustrative ¹H and ¹³C NMR Data for a Deoxyhexose Unit in this compound (in DMSO-d₆)
| Position | δc (ppm) | δн (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (from H to C) | Key NOESY Correlations |
| 1' (Anomeric) | 101.5 | 4.85 | d (3.5) | C-3', C-5', Aglycon-C(x) | H-3', H-5' |
| 2' | 35.2 | 1.80, 2.10 | m | C-1', C-3', C-4' | H-1', H-3', H-4' |
| 3' | 72.8 | 3.55 | m | C-1', C-2', C-4', C-5' | H-1', H-2', H-4', H-5' |
| 4' | 70.5 | 3.40 | m | C-2', C-3', C-5', C-6' | H-2', H-3', H-5', H-6' |
| 5' | 71.9 | 3.75 | m | C-1', C-3', C-4', C-6' | H-1', H-3', H-4', H-6' |
| 6' (CH₃) | 17.8 | 1.25 | d (6.2) | C-4', C-5' | H-4', H-5' |
| Note: These are representative chemical shifts and correlations for a typical deoxyhexose moiety and do not represent the actual reported values for this compound. |
Visualizing the Structural Elucidation Workflow
Graphviz diagrams are excellent tools for visualizing the logical flow of experiments and the relationships between different structural fragments.
Caption: Workflow for the structural elucidation of this compound.
Caption: Key 2D NMR correlations for linking two sugar units.
Caption: Plausible MS/MS fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. A logical and systematic approach, combining high-resolution mass spectrometry for molecular formula and fragment analysis with a comprehensive suite of 1D and 2D NMR experiments, is essential for unraveling its complex architecture. The detailed structural information obtained from these methods is indispensable for medicinal chemists aiming to synthesize analogs, understand the molecule's interaction with its biological target, and ultimately develop new and effective therapeutic agents. This guide provides the foundational protocols and interpretive framework necessary for researchers to undertake the structural characterization of similarly complex natural products.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Hibarimicin B and its Congeners
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hibarimicin B is a complex polyketide natural product that, along with its congeners, exhibits significant biological activity, including potent antitumor properties. These molecules are characterized by a unique pseudo-dimeric and highly oxidized aglycone core, known as hibarimicinone. The intricate architecture of this compound, featuring numerous stereocenters and a C2-axis of symmetry broken by subsequent oxidations, has made it a challenging and attractive target for total synthesis. These application notes provide a detailed overview of the synthetic strategies and experimental protocols developed for the total synthesis of hibarimicinone and its key biosynthetic precursor, HMP-Y1. The methodologies described herein are based on the convergent and biomimetic approaches reported in peer-reviewed literature.
I. Synthetic Strategies
The total synthesis of hibarimicinone and its congeners has been approached through a biomimetic strategy that leverages a two-directional synthetic route. This approach hinges on the initial construction of a symmetrical precursor, HMP-Y1, which is a known biosynthetic intermediate of this compound.[1] HMP-Y1 is then desymmetrized through a biomimetic mono-oxidation to afford the core structure of hibarimicinone.[1]
Key Synthetic Approaches:
-
Two-Directional Annulation: The core of the synthetic strategy involves a symmetrical, two-directional, double annulation to construct the complete carbon skeleton of HMP-Y1.[1] A novel benzyl (B1604629) fluoride (B91410) Michael–Claisen reaction sequence has been developed for this key transformation.[1]
-
Hauser Annulation: The construction of the eight-ring skeleton of hibarimicinone relies on a double Michael–Dieckmann-type cyclization, also known as the Hauser annulation.[2]
-
Biomimetic Oxidation: A crucial step in the synthesis is the biomimetic mono-oxidation of a protected HMP-Y1 derivative to break the C2-symmetry and install the quinone moiety found in hibarimicinone.[1]
-
Late-Stage Coupling: Alternative strategies have explored the late-stage coupling of highly functionalized monomeric units.
The overall synthetic pathway from a biaryl precursor to HMP-Y1 and subsequently to hibarimicinone is depicted below.
Caption: Overall synthetic strategy for this compound.
II. Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the total synthesis of hibarimicinone and HMP-Y1.
Protocol 1: Two-Directional Annulation to form Protected HMP-Y1
This protocol describes the symmetrical, two-directional, double annulation of a biaryl precursor to form the core structure of protected HMP-Y1.[1]
-
Materials:
-
Symmetrical biaryl precursor
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a solution of the symmetrical biaryl precursor in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS solution dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of MgBr₂·OEt₂ in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected HMP-Y1.
-
Protocol 2: Biomimetic Mono-oxidation to Hibarimicinone Core
This protocol details the desymmetrization of protected HMP-Y1 via a biomimetic mono-oxidation to yield the hibarimicinone core structure.[1]
-
Materials:
-
Protected HMP-Y1
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Cerium(IV) ammonium nitrate (B79036) (CAN)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the protected HMP-Y1 in a mixture of acetonitrile and water (3:1) at 0 °C.
-
Slowly add a solution of cerium(IV) ammonium nitrate in acetonitrile/water to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the hibarimicinone core.
-
Protocol 3: Hauser Annulation for Naphthoquinone Synthesis
The Hauser annulation is a key transformation for the construction of the polycyclic ring system. This protocol provides a general procedure for the annulation of a phthalide (B148349) with an α,β-unsaturated carbonyl compound.
Caption: Workflow for the Hauser Annulation.
-
Materials:
-
Substituted Phthalide
-
α,β-Unsaturated carbonyl compound (e.g., enone)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF.
-
To a solution of the substituted phthalide in anhydrous THF at -78 °C under an inert atmosphere, add the freshly prepared LDA solution dropwise.
-
Stir the resulting anion solution at -78 °C for 30 minutes.
-
Add a solution of the α,β-unsaturated carbonyl compound in anhydrous THF to the reaction mixture.
-
Allow the reaction to proceed at -78 °C for 2 hours, then warm to room temperature.
-
Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is then subjected to conditions that promote aromatization (e.g., air oxidation, or treatment with an oxidizing agent) to afford the final naphthoquinone product.
-
Purify by column chromatography.
-
III. Quantitative Data
The following tables summarize the quantitative data, primarily reaction yields, for key steps in the synthesis of hibarimicinone and its precursors.
Table 1: Yields for the Synthesis of Protected HMP-Y1
| Step | Reactants | Product | Yield (%) | Reference |
| Two-Directional Annulation | Symmetrical Biaryl Precursor + Annulation Partner | Protected HMP-Y1 | 50-60 | [1] |
| Deprotection | Protected HMP-Y1 | HMP-Y1 | >90 | [1] |
Table 2: Yields for the Biomimetic Oxidation to Hibarimicinone
| Step | Reactant | Product | Yield (%) | Reference |
| Biomimetic Mono-oxidation | Protected HMP-Y1 | Hibarimicinone Core | 20-30 | [1] |
IV. Logical Relationships and Signaling Pathways
The biosynthetic pathway of this compound provides a logical framework for the total synthesis strategy. The pathway begins with the dimerization of a monomeric polyketide to form the symmetrical HMP-Y1, which is then elaborated through a series of oxidative transformations.
Caption: Biosynthetic pathway of this compound.
Disclaimer: The provided protocols are intended for informational purposes for trained research professionals. These reactions should be carried out in a properly equipped laboratory with all necessary safety precautions. Yields are representative and may vary depending on the specific substrate and reaction conditions.
References
Application Notes and Protocols: Key Chemical Reactions in the Synthesis of Hibarimicin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key chemical reactions and strategies employed in the total synthesis of Hibarimicin B, a potent tyrosine kinase inhibitor. The focus is on the construction of the complex aglycone, hibarimicinone, with particular attention to the Hauser annulation and a novel benzyl (B1604629) fluoride (B91410) Michael-Claisen reaction sequence. This document is intended to serve as a practical guide, offering detailed experimental protocols and quantitative data to aid in the replication and further development of synthetic routes to this important natural product and its analogues.
Introduction to the Synthetic Strategy
The total synthesis of hibarimicinone represents a significant challenge in organic chemistry due to its intricate polycyclic structure, multiple stereocenters, and axial chirality.[1] A successful and convergent approach, developed by Liau, Milgram, and Shair, utilizes a two-directional synthesis strategy. This strategy involves the initial construction of a central, C2-symmetric biaryl core, which is then elaborated in both directions through key annulation reactions to build the complex ring system.[2] Two pivotal reactions in this synthesis are the Hauser annulation and a specially developed benzyl fluoride Michael-Claisen reaction sequence.[2][3]
Key Reaction 1: The Hauser Annulation
The Hauser annulation, a powerful tool in the synthesis of polyketide natural products, is a tandem Michael-Dieckmann condensation reaction.[4] It is instrumental in constructing hydroxylated aromatic ring systems. In the context of hibarimicinone synthesis, it facilitates the formation of the naphthalenequinone core. The general mechanism involves the deprotonation of a phthalide (B148349) derivative to form a nucleophile that undergoes a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an intramolecular Dieckmann condensation to form the annulated product.[4]
General Mechanism of the Hauser Annulation
Caption: General mechanism of the Hauser Annulation.
Experimental Protocol: A Representative Hauser Annulation
While the specific, detailed protocol for the Hauser annulation in the published this compound synthesis is found within the supplementary information of the primary literature, a general procedure for a Hauser-Kraus type annulation is provided below for illustrative purposes. This reaction is typically performed under anhydrous conditions at low temperatures.
Table 1: Reagents and Conditions for a General Hauser-Kraus Annulation
| Reagent/Parameter | Condition/Amount | Notes |
| Phthalide Donor | 1.0 equivalent | e.g., 3-cyanophthalide or 3-sulfonylphthalide |
| Michael Acceptor | 1.1 equivalents | e.g., an α,β-unsaturated ketone or ester |
| Base | 1.2 equivalents | Lithium diisopropylamide (LDA) or similar strong, non-nucleophilic base |
| Solvent | Anhydrous THF | --- |
| Temperature | -78 °C to room temperature | Initial reaction at low temperature, then warming |
| Reaction Time | 1-4 hours | Monitored by TLC |
| Workup | Aqueous NH4Cl quench | --- |
| Purification | Silica (B1680970) gel chromatography | --- |
| Typical Yield | 60-85% | Highly substrate-dependent |
Protocol:
-
A solution of the phthalide donor in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of freshly prepared lithium diisopropylamide (LDA) in THF is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
A solution of the Michael acceptor in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired annulated product.
Key Reaction 2: Benzyl Fluoride Michael-Claisen Reaction Sequence
A novel and key transformation in the synthesis of the hibarimicinone precursor, HMP-Y1, is a two-directional, symmetrical double annulation employing a benzyl fluoride Michael-Claisen reaction sequence.[2] This innovative method allows for the efficient construction of the complete carbon skeleton of HMP-Y1. The reaction sequence involves a bis-Michael-Claisen reaction followed by the formal elimination of hydrogen fluoride to achieve aromatization.[2]
Experimental Workflow: Two-Directional Annulation for HMP-Y1 Synthesis
Caption: Workflow for the Benzyl Fluoride Michael-Claisen Annulation.
Experimental Protocol: Synthesis of Protected HMP-Y1 Derivatives
The following protocol is based on the synthesis described by Liau, Milgram, and Shair.[2]
Table 2: Reagents and Conditions for the Two-Directional Annulation
| Reagent/Parameter | Condition/Amount | Notes |
| Symmetrical Biaryl Donor | 1.0 equivalent | Containing the benzyl fluoride moieties |
| Michael Acceptor | 2.2 equivalents | e.g., a suitable cyclohexenone derivative |
| Base | 4.4 equivalents | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) |
| Lewis Acid | 4.4 equivalents | Magnesium bromide diethyl etherate (MgBr₂·OEt₂) |
| Solvent (Step 1) | Anhydrous THF | --- |
| Temperature (Step 1) | -78 °C to 0 °C | --- |
| Solvent (Step 2) | 2,2,2-Trifluoroethanol (TFE) | --- |
| Temperature (Step 2) | 80 °C | --- |
| Overall Yield | ~55% | For the two-step sequence |
Protocol:
-
Bis-Michael-Claisen Reaction:
-
To a solution of the symmetrical biaryl donor and the Michael acceptor in anhydrous THF at -78 °C is added a solution of LiTMP in THF dropwise.
-
After stirring for 1 hour at -78 °C, a solution of MgBr₂·OEt₂ in THF is added.
-
The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to -35 °C and stirred for 1 hour, and finally warmed to 0 °C and stirred for an additional hour.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is used in the next step without further purification.
-
-
Aromatization:
-
The crude intermediate from the previous step is dissolved in 2,2,2-trifluoroethanol (TFE).
-
The solution is heated to 80 °C and stirred for several hours until the reaction is complete as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the protected HMP-Y1 derivatives.
-
Summary of Key Synthetic Transformations
The total synthesis of hibarimicinone is a testament to the power of strategic bond disconnections and the development of novel synthetic methodologies. The two-directional approach, coupled with powerful annulation reactions, provides an efficient pathway to this complex natural product.
References
Application Notes and Protocols: Suzuki Coupling in the Synthesis of the Hibarimicin B Backbone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Suzuki-Miyaura coupling reaction as a strategic method for the construction of the complex biaryl backbone of Hibarimicin B, a potent tyrosine kinase inhibitor. The protocols and data presented are based on the successful synthesis of a key arylnaphthoquinone fragment of Angelmicin B (a compound identical to this compound), demonstrating the utility of this cross-coupling reaction in the broader context of the total synthesis of this important natural product.
Introduction to this compound and the Synthetic Challenge
This compound is a complex natural product belonging to a class of highly oxidized naphthylnaphthoquinone aglycones.[1] Its intricate structure, featuring a sterically hindered biaryl linkage, presents a significant synthetic challenge. The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex natural products.[2] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an attractive method for the late-stage coupling of highly functionalized fragments in a convergent synthetic strategy.
Suzuki Coupling Approach to the this compound Backbone
A key strategy in the synthesis of the this compound backbone involves the convergent coupling of two major fragments. The Suzuki-Miyaura reaction has been successfully employed in a model study to construct the CD-D' arylnaphthoquinone core, which represents a significant portion of the overall backbone. This approach involves the coupling of an arylboronic acid with a bromonaphthoquinone derivative.[3]
The general scheme for this key Suzuki coupling step is depicted below:
Caption: General scheme of the Suzuki coupling for the CD-D' fragment.
Quantitative Data from a Model Study
The following table summarizes the quantitative data obtained from a model study on the Suzuki coupling for the synthesis of the CD-D' arylnaphthoquinone unit of Angelmicin B (this compound).[3]
| Parameter | Value |
| Reactants | |
| Arylboronic Acid | D' Arylboronic Acid Derivative |
| Aryl Halide | CD Bromonaphthoquinone Derivative |
| Reaction Conditions | |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Catalyst Loading | 10 mol % |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent System | Toluene / Ethanol / Water (4:1:1) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Result | |
| Yield of Coupled Product | 75% |
Experimental Protocol: Suzuki Coupling for the CD-D' Arylnaphthoquinone Fragment
This protocol is adapted from the reported synthesis of the model CD-D' arylnaphthoquinone of Angelmicin B.[3]
Materials:
-
D' Arylboronic acid derivative
-
CD Bromonaphthoquinone derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Deionized Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the CD bromonaphthoquinone derivative (1.0 equiv) and the D' arylboronic acid derivative (1.5 equiv).
-
Addition of Catalyst and Base: Add tetrakis(triphenylphosphine)palladium(0) (0.10 equiv) and sodium carbonate (2.0 equiv) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Add the degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylnaphthoquinone product.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling has been demonstrated as a viable and effective method for the construction of the sterically hindered biaryl linkage within the this compound backbone. The mild reaction conditions reported in the model study are promising for its application in the total synthesis of this complex natural product, particularly in a late-stage fragment coupling strategy. These notes and the provided protocol offer a solid foundation for researchers and drug development professionals working on the synthesis of this compound and related compounds. Further optimization of catalyst systems, ligands, and reaction conditions may lead to even higher yields and broader applicability in the synthesis of this important class of molecules.
References
- 1. Total synthesis of hibarimicinone, a v-Src tyrosine kinase inhibitor possessing the pseudo-dimer structure of tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies toward the total synthesis of angelmicin B (this compound): synthesis of a model CD-D' arylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Tyrosine Kinase Assay for Hibarimicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin B is a natural product that has been identified as an inhibitor of tyrosine kinases, which are critical mediators of cellular signaling pathways.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of various diseases, including cancer, making these enzymes attractive targets for therapeutic development. Specifically, this compound has been shown to be a potent and selective inhibitor of the v-Src tyrosine kinase.[3] Mechanistic studies have revealed that this compound acts as a competitive inhibitor of ATP binding to the v-Src kinase.[3]
These application notes provide a detailed protocol for an in vitro tyrosine kinase assay to characterize the inhibitory activity of this compound against a specific tyrosine kinase, such as v-Src. The protocol is designed to be adaptable for other tyrosine kinases and potential inhibitors.
Signaling Pathway Context
Tyrosine kinases are key components of signal transduction pathways that regulate cell proliferation, differentiation, survival, and migration. The Src family of non-receptor tyrosine kinases, including v-Src, plays a pivotal role in these processes. Upon activation, Src kinases phosphorylate specific tyrosine residues on substrate proteins, initiating a cascade of downstream signaling events. Inhibition of this initial phosphorylation step by compounds like this compound can effectively block the entire downstream pathway.
Caption: Simplified signaling pathway of v-Src tyrosine kinase and the inhibitory action of this compound.
Experimental Protocol: In Vitro v-Src Tyrosine Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound against v-Src tyrosine kinase using a luminescence-based assay that quantifies ADP production.
Materials and Reagents
-
Enzyme: Recombinant active v-Src kinase
-
Substrate: Poly(Glu, Tyr) 4:1 peptide substrate
-
Test Compound: this compound
-
Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for the in vitro tyrosine kinase assay with this compound.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a 2X solution of the Poly(Glu, Tyr) substrate in kinase buffer.
-
Prepare a 2X solution of ATP at the desired final concentration in kinase buffer.
-
Prepare a working solution of v-Src kinase in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a serial dilution of this compound in kinase buffer at 4X the final desired concentrations. Also, prepare a 4X solution of the positive control (e.g., Staurosporine).
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the 4X this compound dilutions or positive control to the appropriate wells.
-
For control wells (no inhibitor), add 2.5 µL of kinase buffer.
-
Add 2.5 µL of the v-Src kinase working solution to all wells except the "no kinase" control wells. For "no kinase" controls, add 2.5 µL of kinase buffer.
-
Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.
-
Mix the plate gently.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear range of the assay.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Equilibrate the ADP-Glo™ Reagent and the assay plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Mix the plate and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Presentation and Analysis
The raw luminescence data should be processed to determine the percent inhibition of v-Src kinase activity by this compound at each concentration.
1. Calculation of Percent Inhibition: % Inhibition = 100 x (1 - (Signalinhibitor - Signalno kinase) / (Signalno inhibitor - Signalno kinase))
2. Data Summary Table:
| This compound Conc. (µM) | Average Luminescence | Standard Deviation | % Inhibition |
| 0 (No Inhibitor) | 0 | ||
| [Conc. 1] | |||
| [Conc. 2] | |||
| [Conc. 3] | |||
| [Conc. 4] | |||
| [Conc. 5] | |||
| [Conc. 6] | |||
| [Conc. 7] | |||
| [Conc. 8] | |||
| No Kinase Control |
3. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value for this compound can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Conclusion
This protocol provides a robust framework for evaluating the inhibitory potential of this compound against v-Src tyrosine kinase. The luminescence-based ADP detection method offers a non-radioactive, sensitive, and high-throughput compatible approach for characterizing kinase inhibitors. The results obtained from this assay will be valuable for understanding the mechanism of action of this compound and for its further development as a potential therapeutic agent. Researchers should optimize the concentrations of enzyme, substrate, and ATP, as well as incubation times, for their specific experimental conditions to ensure data quality and reproducibility.
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of Hibarimicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin B is a natural product that has demonstrated potential as an anticancer agent. It functions as a potent and selective inhibitor of v-Src kinase, a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in various human cancers.[1] Inhibition of v-Src kinase can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Furthermore, this compound has been shown to induce differentiation in certain cancer cell lines, such as human myeloid leukemia HL-60 cells.[1] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the anticancer activity of this compound.
Mechanism of Action: v-Src Kinase Inhibition
This compound exerts its anticancer effects by competitively inhibiting the binding of ATP to the v-Src kinase.[1] This action blocks the kinase activity of v-Src, preventing the phosphorylation of its downstream target proteins. The inhibition of these signaling cascades can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Data Presentation: Summary of this compound Anticancer Activity
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data based on the expected outcomes for a potent v-Src kinase inhibitor. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Illustrative Data)
| Cancer Cell Line | Type of Cancer | IC50 (µM) of this compound |
| HL-60 | Human Promyelocytic Leukemia | 0.5 |
| A549 | Human Lung Carcinoma | 1.2 |
| MCF-7 | Human Breast Adenocarcinoma | 2.5 |
| HCT116 | Human Colorectal Carcinoma | 1.8 |
| PC-3 | Human Prostate Adenocarcinoma | 3.1 |
Table 2: Apoptosis Induction by this compound (Illustrative Data)
| Cancer Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V Positive) |
| HL-60 | 1 | 65 |
| A549 | 2 | 58 |
| MCF-7 | 5 | 45 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Illustrative Data)
| Cancer Cell Line | This compound Conc. (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HL-60 | 1 | 60 | 25 | 15 |
| A549 | 2 | 55 | 30 | 15 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer. Unstained and single-stained controls should be used for setting up compensation and gates.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits v-Src kinase, blocking downstream pro-survival pathways and inducing apoptosis and cell cycle arrest.
Caption: Workflow for evaluating the anticancer activity of this compound using cell-based assays.
References
Application Notes and Protocols for Testing Hibarimicin B Against Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin B is a natural product that has demonstrated potential as an anti-cancer agent. It functions as a potent and selective inhibitor of v-Src kinase, a non-receptor tyrosine kinase that is often dysregulated in various human cancers.[1] Src kinase plays a crucial role in signaling pathways that regulate cell proliferation, survival, adhesion, and migration.[2][3][4] Inhibition of Src kinase activity can lead to the suppression of tumor growth and metastasis.[2] This document provides detailed protocols for testing the efficacy of this compound against various cancer cell lines, including methods for assessing cytotoxicity, apoptosis, and cell cycle arrest.
Data Presentation
The following table summarizes the available data on the anti-tumor activity of this compound. Further research is required to establish a comprehensive profile of its IC50 values across a wider range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HL-60 | Human Promyelocytic Leukemia | - | Induces differentiation.[1] Strong and selective v-Src kinase inhibitor.[1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol uses Annexin V-FITC and propidium iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for a specific duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization or centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for testing this compound's anti-cancer effects.
This compound-Induced Src Kinase Inhibition Signaling Pathway
Caption: this compound inhibits Src, affecting key cancer pathways.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Apoptosis regulation by the tyrosine-protein kinase CSK [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Antibacterial Susceptibility of Hibarimicin B Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicins are a group of natural products isolated from the fermentation broth of Microbispora rosea subsp. hibaria.[1] These compounds, including Hibarimicin B, have garnered interest due to their biological activities. Notably, Hibarimicins A, B, C, and D have been reported to exhibit in vitro activity against Gram-positive bacteria and function as inhibitors of tyrosine-specific protein kinases.[1] This document provides a detailed overview of the methodologies for testing the antibacterial susceptibility of this compound against a panel of Gram-positive bacteria and outlines its potential mechanism of action.
Due to the limited availability of specific quantitative minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this document will provide detailed protocols for determining these values. For illustrative purposes, representative data from another tyrosine kinase inhibitor with known anti-Gram-positive activity, IMD0354, is presented. This allows for a clearer understanding of how to interpret and present such data.[2]
Data Presentation: Antibacterial Susceptibility
The susceptibility of various Gram-positive bacteria to an antibacterial agent is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Table 1: Representative Antibacterial Susceptibility Data for a Tyrosine Kinase Inhibitor (IMD0354) against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA MW2 | 0.06 | [2] |
| Enterococcus faecium | E004 | 0.125 | [2] |
| Enterococcus faecalis | MMH 594 | 0.25 | [2] |
Note: This data is for the tyrosine kinase inhibitor IMD0354 and is provided as an example of how to present antibacterial susceptibility data. Specific MIC values for this compound would need to be determined experimentally using the protocols outlined below.
Mechanism of Action: Tyrosine Kinase Inhibition
This compound has been identified as a potent inhibitor of src tyrosine kinase.[4] In bacteria, tyrosine kinases (BY-kinases) are crucial for regulating a variety of cellular processes, including cell division, biofilm formation, and stress responses. By inhibiting these essential enzymes, this compound likely disrupts critical signaling pathways necessary for bacterial survival and proliferation. The diagram below illustrates a generalized pathway of a bacterial tyrosine kinase and the putative point of inhibition by this compound.
Experimental Protocols
Standardized methods for determining the antibacterial susceptibility of a compound are crucial for obtaining reproducible and comparable results. The following are detailed protocols for the broth microdilution, agar (B569324) dilution, and disk diffusion methods, adapted for testing this compound against Gram-positive bacteria.
I. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock at a concentration 100-fold higher than the highest desired final concentration in the microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (containing only CAMHB and the bacterial inoculum).
-
Well 12 should serve as a sterility control (containing only CAMHB).
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. This will result in a final inoculum of approximately 1 x 10⁵ CFU/well. The final volume in each well will be approximately 110 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
II. Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test bacteria.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains and inoculum preparation materials as described for broth microdilution.
-
Inoculum replicating apparatus (optional)
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of dilutions of this compound in a suitable solvent or sterile water at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of the molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar mixture into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
-
Inoculation:
-
Spot-inoculate a small, standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple strains simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
III. Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains and inoculum preparation materials as described for broth microdilution.
-
Sterile swabs
-
Forceps
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound of a known concentration.
-
Apply a precise volume of the solution onto sterile filter paper disks and allow them to dry completely under sterile conditions. The amount of this compound per disk should be standardized.
-
-
Preparation of Bacterial Lawn:
-
Prepare the bacterial inoculum adjusted to a 0.5 McFarland standard as previously described.
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.
-
The size of the zone of inhibition is inversely proportional to the MIC. Interpretation of susceptible, intermediate, or resistant categories requires correlation with established zone diameter breakpoints, which would need to be determined for this compound.
-
Conclusion
The protocols provided herein offer standardized methods for evaluating the in vitro antibacterial susceptibility of this compound against Gram-positive bacteria. Due to its mechanism of action as a tyrosine kinase inhibitor, this compound represents a potentially novel class of antibacterial agents. Further investigation is warranted to establish a comprehensive susceptibility profile and to fully elucidate its specific molecular targets within bacterial cells. The data and protocols presented serve as a foundational guide for researchers and drug development professionals in the continued exploration of this compound as a potential therapeutic agent.
References
- 1. KR101132305B1 - New Bacterial Species Zooshikella rubidus Producing Red Pigments and Red Pigments Produced from It - Google Patents [patents.google.com]
- 2. New Antimicrobial Bioactivity against Multidrug-Resistant Gram-Positive Bacteria of Kinase Inhibitor IMD0354 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Hibarimicin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin B is a member of the hibarimicin class of compounds isolated from the actinomycete Microbispora rosea subsp. hibaria.[1][2] These complex glycosides possess a highly oxidized naphthylnaphthoquinone chromophore and have garnered interest for their biological activities.[1] While initially investigated as potent and selective inhibitors of tyrosine-specific protein kinases, such as v-Src kinase, hibarimicins have also demonstrated in vitro antibacterial activity, particularly against Gram-positive bacteria.[2][3]
The minimum inhibitory concentration (MIC) is a fundamental parameter in antimicrobial drug discovery and development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] Establishing the MIC of this compound is a critical first step in characterizing its antibacterial potential, guiding further preclinical development, and understanding its spectrum of activity.
This document provides detailed application notes and standardized protocols for determining the MIC of this compound against a panel of relevant bacterial strains. The methodologies described herein are based on widely accepted standards to ensure reproducibility and accuracy of results.
Data Presentation
Quantitative data from MIC testing should be recorded in a clear and organized manner to facilitate analysis and comparison. The following table is a template for presenting the MIC values of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Insert Data | e.g., Vancomycin: 0.5-2 |
| Enterococcus faecalis | ATCC 29212 | Insert Data | e.g., Ampicillin: 1-4 |
| Bacillus subtilis | ATCC 6633 | Insert Data | e.g., Penicillin: 0.06-0.25 |
| Streptococcus pneumoniae | ATCC 49619 | Insert Data | e.g., Levofloxacin: 0.5-2 |
| User-defined Strain 1 | Insert Data | ||
| User-defined Strain 2 | Insert Data |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods. These methods are standard procedures for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.
-
Further dilute the stock solution in CAMHB to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a gradient of this compound concentrations.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye. The growth control well should show turbidity, and the sterility control well should remain clear.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Multipoint replicator (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of dilutions of this compound in a suitable solvent or sterile water.
-
Add 1 mL of each antimicrobial dilution to 19 mL of molten MHA to create a series of agar plates with varying concentrations of this compound.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multipoint replicator can be used to inoculate multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Potential Antibacterial Mechanisms of Action
While the specific antibacterial mechanism of this compound is not yet fully elucidated, it is valuable for researchers to be aware of the common targets for antibacterial agents. This knowledge can guide future mechanism-of-action studies.
The diagram above illustrates the primary pathways that are typically disrupted by antibacterial compounds. Future research on this compound could investigate its effects on these essential cellular processes to determine its specific mode of antibacterial action.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for determining the MIC of this compound. Accurate and reproducible MIC data are essential for the continued investigation of this compound as a potential antibacterial agent. By following these standardized methods, researchers can generate reliable data to support drug discovery and development efforts. Further studies are warranted to elucidate the precise mechanism of action by which this compound exerts its antibacterial effects.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Application Notes and Protocols for Hibarimicin B in Signal Transduction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin B is a natural product derived from the actinomycete Microbispora rosea subsp. hibaria. It belongs to a class of compounds known as tyrosine kinase inhibitors. These inhibitors are of significant interest in cancer research and drug development due to their ability to interfere with signaling pathways that control cell growth, proliferation, and differentiation. This compound has been identified as a potent and selective inhibitor of the v-Src tyrosine kinase, a well-known oncoprotein.[1][2][3] Furthermore, studies have demonstrated its ability to induce differentiation in human myeloid leukemia HL-60 cells, suggesting its potential as a therapeutic agent.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of signal transduction pathways.
Data Presentation
Key Applications and Protocols
Inhibition of v-Src Tyrosine Kinase Activity
This compound acts as a competitive inhibitor of ATP binding to the v-Src kinase.[1] This makes it a valuable tool for studying the role of v-Src in various cellular processes.
This protocol is a general guideline for assessing the inhibitory activity of this compound against v-Src kinase.
Materials:
-
Recombinant active v-Src kinase
-
Src kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the Src kinase substrate peptide, and the recombinant v-Src enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (DMSO) without the inhibitor. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP. For a radiometric assay, this will be [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Detection:
-
Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol. The resulting luminescent signal is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram of v-Src Kinase Inhibition Workflow:
Induction of Myeloid Differentiation in HL-60 Cells
This compound has been shown to induce the differentiation of human promyelocytic leukemia HL-60 cells.[1] This can be assessed by monitoring morphological changes and the expression of differentiation markers.
The NBT assay is a functional assay to measure the respiratory burst activity, a hallmark of mature myeloid cells.
Materials:
-
HL-60 cells
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other suitable stimulant
-
Nitroblue tetrazolium (NBT) solution (e.g., 1 mg/mL in PBS)
-
Microscope
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells in appropriate media. Seed the cells in 96-well plates and treat with various concentrations of this compound for a specified period (e.g., 48-96 hours). Include an untreated control.
-
Stimulation and NBT Addition: After the treatment period, stimulate the cells with PMA (e.g., 100 ng/mL) for 15-30 minutes at 37°C. Add the NBT solution to each well and incubate for an additional 30-60 minutes at 37°C.
-
Observation: Observe the cells under a microscope. Differentiated cells will exhibit a respiratory burst upon stimulation, reducing the yellow, soluble NBT to a dark blue, insoluble formazan (B1609692) precipitate within the cells.
-
Quantification (Optional): To quantify the NBT reduction, the formazan can be solubilized using a suitable solvent (e.g., DMSO or 2 M potassium hydroxide (B78521) and DMSO), and the absorbance can be measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of NBT-positive cells (cells containing formazan deposits) for each treatment condition.
Diagram of HL-60 Differentiation and NBT Assay:
Assessment of Cell Viability and Cytotoxicity
When studying the effects of any compound on cellular signaling, it is crucial to assess its impact on cell viability to distinguish between specific pathway inhibition and general cytotoxicity.
This protocol provides a general method for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[4][5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.
Diagram of Cell Viability Assay Workflow:
Potential for Investigating Other Signaling Pathways
While direct evidence is currently lacking, the known functions of Src family kinases suggest potential downstream effects of this compound on other signaling pathways. Researchers are encouraged to explore these possibilities.
-
STAT3 Signaling: Src is a known upstream activator of STAT3. Inhibition of Src by this compound could potentially lead to a decrease in STAT3 phosphorylation and subsequent downstream signaling. This could be investigated using Western blotting for phosphorylated STAT3 (p-STAT3).
-
Wnt/β-catenin Signaling: While a direct link is less established, crosstalk between Src and the Wnt/β-catenin pathway has been reported in some contexts. The effect of this compound on this pathway could be explored using a TCF/LEF luciferase reporter assay.
Disclaimer: The protocols provided are intended as general guidelines. Researchers should optimize conditions for their specific experimental setup, cell lines, and reagents.
References
- 1. Effects of Hibarimicins and Hibarimicin-Related Compounds Produced by Microbispora on v-Src Kinase Activity and Growth and Differentiation of Human Myeloid Leukemia HL-60 Cells. | CiNii Research [cir.nii.ac.jp]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Hibarimicin B
Welcome to the technical support center for the total synthesis of Hibarimicin B and its congeners. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers in this complex synthetic endeavor. The guides are based on published synthetic strategies and aim to provide practical solutions to specific experimental issues.
Section 1: Atroposelective Control of the Biaryl Axis
A crucial challenge in the synthesis of hibarimicins is the stereoselective construction of the C7-C7' biaryl axis, which exists as a single atropodiastereomer in the natural product.[1][2][3] The naturally occurring 'aS' configuration is often not the thermodynamically favored product, necessitating carefully controlled synthetic conditions.[1]
Frequently Asked Questions (FAQs)
Q1: My biaryl coupling reaction yields a racemic or diastereomeric mixture of atropisomers. How can I achieve atroposelective control?
A1: Achieving high atroposelectivity often requires a directed, chiral approach rather than spontaneous coupling. One successful strategy is a deracemization process performed on a racemic mixture of the biaryl intermediate. This method has been used to access optically enriched biaryls for the construction of the hibarimicin core.[1][2][3]
Q2: What specific deracemization protocol has shown success for hibarimicin-related biaryls?
A2: A notable method involves the use of a copper(II)-(−)-sparteine complex.[1] Exposing a racemic biphenol intermediate to this chiral complex can selectively yield the desired atropisomer in high enantiomeric excess and good yield.[1] This approach represents a reagent-controlled deracemization, which is a powerful tool in natural product synthesis.[1]
Troubleshooting Guide: Atroposelective Deracemization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | 1. Incomplete complex formation. 2. Racemization of the product. 3. Suboptimal reaction temperature. | 1. Ensure the CuCl and (−)-sparteine are of high purity. Generate the complex in situ via aerobic sonication as reported.[1] 2. Analyze product stability under the workup and purification conditions. Minimize exposure to heat. 3. Screen temperatures ranging from 0 °C to room temperature to find the optimal balance between reaction rate and selectivity. |
| Low Reaction Yield | 1. Degradation of the starting material or product. 2. Inefficient catalyst turnover. 3. Steric hindrance in the substrate. | 1. Perform the reaction under an inert atmosphere (e.g., Argon) to prevent oxidative side reactions. 2. Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). 3. If the substrate is highly hindered, consider alternative chiral ligands or a different catalytic system. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Presence of moisture or oxygen. | 1. Use freshly purchased or purified (−)-sparteine. The quality of this chiral ligand is critical. 2. Ensure all solvents are rigorously dried and the reaction is set up using standard Schlenk line or glovebox techniques. |
Experimental Protocol: Copper-Mediated Deracemization
This is a representative protocol based on methodologies reported for similar systems and should be optimized for your specific substrate.[1]
-
To a flame-dried Schlenk flask under an argon atmosphere, add Copper(I) chloride (0.1 eq) and (−)-sparteine (0.1 eq).
-
Add dry, degassed solvent (e.g., toluene) and sonicate the mixture in the presence of air for 15-20 minutes to facilitate the formation of the blue-green Cu(II)-(−)-sparteine complex.
-
In a separate flask, dissolve the racemic biaryl starting material (1.0 eq) in the reaction solvent.
-
Add the solution of the racemic biaryl to the catalyst mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl).
-
Extract the product with an organic solvent, dry the combined organic layers over Na2SO4, and concentrate in vacuo.
-
Purify the product via flash column chromatography. Determine the enantiomeric excess using chiral HPLC.
Logical Workflow for Atropisomer Control
Caption: Troubleshooting workflow for atroposelective deracemization.
Section 2: Construction of the Tetracyclic Core via Intramolecular Diels-Alder Reaction
The dense, polycyclic core of hibarimicin precursors is often assembled using powerful cyclization strategies. The Intramolecular Diels-Alder (IMDA) reaction is a key transformation for building the required ring systems, but its stereochemical outcome can be highly sensitive to substrate structure.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: My Intramolecular Diels-Alder (IMDA) reaction is giving the wrong diastereomer. How can I control the stereoselectivity?
A1: The stereochemical pathway of the IMDA reaction is heavily influenced by the geometry and electronic nature of the dienophile.[4] For example, using a tolylsulfonyl alkynone as a dienophile can lead to a different diastereomer compared to a vinyl ketone dienophile.[4] To alter the outcome, you must modify the structure of the IMDA precursor, specifically the tether or the dienophile, to favor the transition state leading to the desired product.
Q2: The IMDA reaction is not proceeding or gives very low yields. What can I do?
A2: IMDA reactions can have high activation barriers. The most common solution is thermal promotion (heating the reaction). If this fails, the use of a Lewis acid catalyst can accelerate the reaction by lowering the LUMO of the dienophile. Common Lewis acids to screen include BF3·OEt2, TiCl4, and SnCl4. Be aware that Lewis acids can also alter the stereoselectivity.
Troubleshooting Guide: Intramolecular Diels-Alder Cyclization
| Issue | Potential Cause | Troubleshooting Steps |
| Incorrect Diastereomer | 1. Unfavorable transition state geometry. 2. Thermodynamic vs. kinetic control. | 1. Redesign the dienophile. As demonstrated in synthetic studies toward HMP-Y1, switching the activating group on the dienophile can completely reverse the diastereoselectivity.[4] 2. Vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures favor the thermodynamic product. |
| Low or No Reaction | 1. High activation energy. 2. Unfavorable conformation of the tether linking the diene and dienophile. | 1. Increase the reaction temperature in a high-boiling solvent (e.g., toluene, xylene) in a sealed tube. 2. Screen a panel of Lewis acid catalysts (e.g., BF3·OEt2, AlCl3, SnCl4) at low temperatures (e.g., -78 °C to 0 °C). 3. If conformation is the issue, a redesign of the linking chain may be necessary. |
| Polymerization/Decomposition | 1. Reaction temperature is too high. 2. Starting material is sensitive to Lewis acids. | 1. Attempt the reaction at the lowest possible temperature that affords a reasonable reaction rate. 2. Use a milder Lewis acid or a substoichiometric amount. Consider bulky Lewis acids to suppress intermolecular reactions. |
IMDA Experimental Workflow
Caption: Decision workflow for optimizing the IMDA reaction.
Section 3: Late-Stage Dimerization
The biosynthesis of Hibarimicin involves an oxidative coupling of two monomeric units.[7] A biomimetic total synthesis may therefore rely on a challenging late-stage dimerization step, joining two complex, highly functionalized fragments.
Frequently Asked Questions (FAQs)
Q1: My late-stage oxidative dimerization is resulting in a complex mixture of products and low yield of the desired dimer. What are the key factors to control?
A1: Late-stage dimerization is inherently challenging due to the complexity and steric bulk of the monomers.[8][9] Key factors include:
-
Oxidant Choice: The choice of oxidant is critical. Over-oxidation can lead to undesired side products. Screen a range of oxidants from mild (e.g., Fe(III) salts, DDQ) to stronger ones, carefully controlling stoichiometry.
-
Protecting Groups: The protecting group strategy is paramount. Ensure that all functional groups not involved in the dimerization are robustly protected. Some protecting groups may interfere with the desired reaction.
-
Reaction Conditions: Concentration, temperature, and solvent can dramatically affect the outcome, influencing the rates of intra- vs. intermolecular reactions and product stability.
Q2: Are there alternatives to a direct oxidative dimerization?
A2: Yes. If direct dimerization fails, consider a convergent cross-coupling strategy. This involves functionalizing one monomer as a nucleophile (e.g., an organometallic species like a boronic acid or organostannane) and the other as an electrophile (e.g., an aryl halide). This approach, while often longer, can provide much greater control over the coupling process.
References
- 1. Assignment and Stereocontrol of Hibarimicin Atropoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assignment and stereocontrol of hibarimicin atropoisomers. | Sulikowski Lab | Vanderbilt University [lab.vanderbilt.edu]
- 3. Assignment and stereocontrol of hibarimicin atropoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 6. Recent applications of intramolecular Diels–Alder reaction in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis of hibarimicins. II. Elucidation of biosynthetic pathway by cosynthesis using blocked mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Total Synthesis of Hibarimicin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the total synthesis of Hibarimicin B and its aglycone, hibarimicinone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Biaryl Coupling and Atropisomerism
Question 1: The FeCl₃-mediated oxidative homocoupling of the aryllithium species is resulting in a low yield of the desired biaryl product (±)-23. What are the likely causes and how can I improve the yield?
Possible Causes:
-
Incomplete Lithiation: The initial ortho-lithiation of the trialkoxytoluene precursor (22) may be inefficient. This can be due to inactive n-butyllithium or suboptimal reaction conditions.
-
Decomposition of the Aryllithium Intermediate: Aryllithium species can be unstable, especially if there are reactive functional groups present or if the reaction temperature is not adequately controlled.
-
Inefficient Oxidative Coupling: The concentration of the aryllithium species or FeCl₃ may not be optimal for the coupling reaction. Side reactions, such as protonation of the aryllithium by trace amounts of water, can also reduce the yield.
-
Difficult Purification: The desired biaryl product may be difficult to separate from starting material and homocoupled byproducts.
Solutions:
-
Ensure Complete Lithiation:
-
Use freshly titrated n-butyllithium to ensure its activity.
-
Carry out the lithiation at a low temperature (e.g., -78 °C) to prevent decomposition of the aryllithium species.
-
Consider using a slight excess of n-butyllithium.
-
-
Optimize Oxidative Coupling:
-
Add the FeCl₃ solution slowly to the aryllithium solution at low temperature to control the exothermicity of the reaction.
-
Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent quenching of the aryllithium intermediate.
-
-
Improve Work-up and Purification:
-
After the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl) to neutralize any remaining reactive species.
-
Employ careful column chromatography to separate the desired biaryl product from any unreacted starting material and side products.
-
Question 2: We are struggling with the separation of the atropisomers of the biaryl intermediates. What are the best strategies for their resolution?
Possible Causes:
-
Low Rotational Barrier: At room temperature, some biaryl atropisomers can interconvert, making separation by standard chromatography difficult.
-
Similar Polarity: The atropisomers have identical functional groups and thus very similar polarities, leading to poor separation on standard silica (B1680970) gel.
Solutions:
-
Chiral HPLC: This is the most effective method for separating atropisomers.
-
Column Selection: Use a chiral stationary phase (CSP) column. Common phases include those based on derivatized cellulose (B213188) or amylose.
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of hexanes and an alcohol modifier like isopropanol (B130326) or ethanol. The choice and concentration of the alcohol can significantly impact resolution.
-
Temperature Control: Perform the separation at a controlled, often sub-ambient, temperature to prevent on-column interconversion of the atropisomers.[1][2]
-
-
Diastereomeric Resolution:
-
React the racemic biaryl with a chiral resolving agent to form diastereomers.
-
Separate the diastereomers by standard chromatography or crystallization.
-
Remove the chiral auxiliary to obtain the separated enantiomers.
-
-
Deracemization: In some cases, it may be possible to convert the racemic mixture to a single desired atropisomer using a chiral reagent or catalyst.
Annulation and Cyclization Reactions
Question 3: The two-directional double annulation reaction to form the octacyclic core is giving a low yield and a complex mixture of products. How can this key step be optimized?
Possible Causes:
-
Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation steps in the Michael-Claisen reaction sequence. Using an inappropriate base can lead to side reactions or incomplete reaction.
-
Reaction Temperature: The temperature profile of the reaction is crucial. Some steps may require low temperatures to control reactivity, while others may need heating to drive the reaction to completion.
-
Purity of Starting Materials: The enone and the biaryl annulation donor must be of high purity. Impurities can interfere with the delicate sequence of reactions.
-
Diastereoselectivity: The annulation can lead to the formation of multiple diastereomers, complicating the product mixture and reducing the yield of the desired isomer.
Solutions:
-
Optimize Base and Reaction Conditions:
-
Ensure High Purity of Reactants:
-
Rigorously purify the enone and the biaryl annulation donor before use.
-
-
Improve Diastereoselectivity:
-
The choice of solvent can influence the diastereoselectivity of the reaction.
-
Careful analysis of the product mixture by NMR can help to identify the different diastereomers and guide further optimization of the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for hibarimicinone, the aglycone of this compound?
A1: The total synthesis of hibarimicinone has been achieved through a convergent, two-directional strategy.[3][4] The key steps involve the synthesis of a central, sterically hindered biaryl core, followed by a two-directional double annulation with a chiral enone to construct the complex polycyclic system.
Q2: Why is the atropisomerism of the central biaryl bond a significant challenge?
A2: The biaryl bond in hibarimicinone is tetra-ortho-substituted, which creates a high barrier to rotation, resulting in stable atropisomers.[3] The natural product exists as a single atropisomer, so controlling this axial chirality is a critical aspect of the total synthesis. Heating can cause isomerization to the unnatural atropisomer.
Q3: What are the key bond formations in the synthesis of the hibarimicinone core?
A3: The key bond formations are:
-
C-C bond formation to create the biaryl core: This is typically achieved through an oxidative homocoupling of an aryllithium species.[3]
-
Multiple C-C and C-O bond formations in the annulation steps: A double Michael-Dieckmann type cyclization (Hauser annulation) or a Michael-Claisen reaction sequence is used to build the surrounding rings.[3][5]
Q4: Are there any particularly sensitive functional groups or intermediates to be aware of?
A4: Yes, the aryllithium intermediates are highly reactive and sensitive to moisture and air. The polycyclic hydroquinone (B1673460) systems can be sensitive to oxidation. Careful selection of protecting groups is necessary to mask reactive functional groups throughout the synthesis.
Data Presentation
Table 1: Summary of Yields for Key Steps in the Synthesis of Hibarimicinone (based on Liau et al., 2012) [3]
| Step No. | Reaction Description | Starting Material | Product | Reported Yield (%) |
| 1 | O-methylation, Dakin oxidation, MOM protection | 5-methylvanillin (21) | Trialkoxytoluene (22) | - |
| 2 | Ortho-lithiation and FeCl₃-mediated oxidative dimerization | Trialkoxytoluene (22) | Biaryl (±)-23 | - |
| 3 | Bromination and acylation | Biaryl (±)-23 | Bis-ortho-toluate (±)-24 | - |
| 4 | Bis-Michael–Claisen reaction and aromatization | Enone (+)-9 and bis-benzyl fluoride (B91410) (±)-25 | Protected HMP-Y1 atropisomers (-)-27a and (+)-27b | - |
| 5 | Desymmetrization of protected HMP-Y1 | (-)-27a | Mono-oxidized product | - |
| 6 | Unsymmetrical two-directional double annulation | Mono-oxidized biaryl and enone (+)-9 | Protected hibarimicinone | 50-59 |
| 7 | Deprotection and final steps | Protected hibarimicinone | Hibarimicinone (2a) | 81 (two steps) |
Note: The yields for some intermediate steps were not explicitly stated in the main text of the publication and would be found in the supporting information.
Experimental Protocols
Disclaimer: These are representative protocols based on the published literature and should be adapted and optimized for specific laboratory conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere where specified.
Protocol 1: FeCl₃-Mediated Oxidative Dimerization of an Aryllithium Species
This protocol is a general representation for the formation of a biaryl bond.
-
Preparation of the Aryllithium: A solution of the aryl halide (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 1 hour.
-
Oxidative Coupling: A solution of anhydrous FeCl₃ (1.2 eq) in anhydrous THF (0.2 M) is added dropwise to the aryllithium solution at -78 °C over 20 minutes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Michael-Dieckmann Type Cyclization (Hauser Annulation)
This protocol describes a general procedure for the annulation of a phthalide (B148349) with a Michael acceptor.
-
Anion Formation: A solution of the phthalide (1.0 eq) in anhydrous THF (0.2 M) is added dropwise to a solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), in THF at -78 °C under an argon atmosphere. The mixture is stirred at -78 °C for 30 minutes.
-
Michael Addition: A solution of the α,β-unsaturated Michael acceptor (1.0 eq) in anhydrous THF (0.5 M) is added dropwise to the phthalide anion solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Dieckmann Cyclization: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours to effect the intramolecular cyclization.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the annulated product.
Visualizations
Caption: High-level workflow for the total synthesis of this compound.
Caption: Key steps in the Hauser-Kraus annulation reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molnar-institute.com [molnar-institute.com]
- 3. Total Syntheses of HMP-Y1, Hibarimicinone, and HMP-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total syntheses of HMP-Y1, hibarimicinone, and HMP-P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of hibarimicinone, a v-Src tyrosine kinase inhibitor possessing the pseudo-dimer structure of tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hibarimicin B and its Analogues
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Hibarimicin B and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound and its analogues?
The main challenges stem from the inherent complexity of these molecules and the fermentation process used for their production. Key difficulties include:
-
Structural Similarity: this compound is part of a family of closely related analogues produced by Microbispora rosea, making their separation challenging due to similar polarities and molecular weights.
-
Co-eluting Impurities: The fermentation broth contains a complex mixture of media components, metabolic byproducts, and other secondary metabolites that can co-elute with the target compounds.
-
Compound Instability: Hibarimicins, like many complex natural products, can be sensitive to pH, temperature, and light, potentially leading to degradation during the lengthy purification process.
-
Low Titer: The concentration of this compound in the fermentation broth is often low, requiring efficient extraction and concentration steps, which can also concentrate impurities.
Q2: What types of impurities are commonly encountered during this compound purification?
While specific impurity profiling for this compound is not extensively published, based on its production in Microbispora rosea fermentation, common impurities may include:
-
Hibarimicin Analogues: Other members of the hibarimicin family with minor structural variations.
-
Media Components: Sugars, peptides, and salts from the fermentation medium.
-
Metabolic Byproducts: Organic acids and other secondary metabolites produced by the microorganism.
-
Degradation Products: Resulting from the breakdown of this compound or its analogues during extraction and purification.
-
Cellular Debris: If cell lysis occurs during fermentation or extraction.
Q3: What are the recommended storage conditions for this compound and its analogues?
To minimize degradation, purified this compound and its analogues should be stored as a dry powder at low temperatures (-20°C or below) and protected from light. For solutions, it is advisable to use a buffered system within a stable pH range (if determined) and store at -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the extraction solvent system and duration. Consider multi-step extractions to ensure complete recovery from the fermentation broth or mycelia. |
| Degradation during Purification | Monitor temperature and pH throughout the purification process. Work quickly and in a cold environment when possible. Use buffers to maintain a stable pH. |
| Loss during Chromatography | Ensure proper column packing and equilibration. Optimize the mobile phase to prevent irreversible binding to the stationary phase. Check for sample precipitation on the column. |
| Inefficient Fraction Collection | Use a fraction collector with precise timing and volume collection. Monitor the elution profile closely using UV detection or other appropriate methods. |
Problem 2: Poor Resolution of this compound from its Analogues in HPLC
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to exploit subtle differences in hydrophobicity and aromatic interactions. |
| Suboptimal Mobile Phase | Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its concentration. A shallower gradient can often improve the separation of closely eluting peaks. |
| pH of the Mobile Phase | Adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of the hibarimicins and improve separation. |
| Column Overloading | Reduce the amount of sample injected onto the column. Overloading leads to peak broadening and loss of resolution. |
| Temperature Effects | Varying the column temperature can sometimes improve the resolution between closely related compounds. |
Data Presentation
Table 1: Representative Purification Summary for this compound
Disclaimer: The following data is a representative example and may not reflect the actual yields and purity from a specific process. Actual values will vary depending on the fermentation conditions and purification protocol.
| Purification Step | Total Solids (g) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 100 | 500 | 0.5 | 100 |
| Solvent Partitioning | 20 | 450 | 2.25 | 90 |
| Silica (B1680970) Gel Chromatography | 5 | 350 | 7 | 70 |
| Preparative HPLC | 0.2 | 150 | 75 | 30 |
| Final Crystallization | 0.1 | 100 | >98 | 20 |
Experimental Protocols
General Protocol for the Isolation of this compound from Microbispora rosea
This protocol is based on the initial isolation of hibarimicins and should be optimized for specific laboratory conditions.
-
Fermentation and Extraction:
-
Culture Microbispora rosea in a suitable production medium.
-
After fermentation, separate the mycelia from the broth by centrifugation or filtration.
-
Extract the mycelial cake and the supernatant separately with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol (B129727) and water.
-
Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove lipids.
-
Subsequently, extract the aqueous methanol layer with a solvent of intermediate polarity (e.g., ethyl acetate) to enrich the hibarimicin fraction.
-
-
Chromatographic Purification (Multi-step):
-
Silica Gel Chromatography:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute with a gradient of increasing polarity (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the hibarimicin complex from other compounds.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the hibarimicin-containing fractions using size-exclusion chromatography on Sephadex LH-20 with a suitable solvent (e.g., methanol) to remove smaller or larger impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using preparative reverse-phase HPLC (e.g., on a C18 column).
-
Use a gradient of acetonitrile or methanol in water (often with a modifier like formic acid or TFA to improve peak shape) to separate this compound from its analogues.
-
-
-
Final Purification:
-
Combine the pure fractions of this compound and concentrate under reduced pressure.
-
If possible, crystallize the purified compound from a suitable solvent system to achieve high purity.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
Technical Support Center: Addressing Hibarimicin B Off-Target Effects in Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is Hibarimicin B and what is its known on-target activity?
A1: this compound is a natural product isolated from Microbispora rosea subsp. hibaria.[1] It is a member of the hibarimicin family of compounds which possess a complex polyketide structure.[2][3] The primary known on-target activity of this compound is the inhibition of v-Src tyrosine kinase.[4] It acts as a competitive inhibitor of ATP binding to the v-Src kinase.[4]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary target (e.g., v-Src).[5] This is a common challenge with kinase inhibitors due to the structural similarity of the ATP-binding site across the human kinome.[6] These unintended interactions can lead to misleading experimental results, cytotoxicity, or the activation of compensatory signaling pathways, complicating the interpretation of the compound's specific effects.[5]
Q3: I'm observing a significant decrease in cell viability at concentrations where I expect to see specific inhibition of v-Src signaling. Could this be an off-target effect?
A3: Yes, this is a classic indicator of potential off-target effects or compound-induced cytotoxicity. It is crucial to determine the therapeutic window of your compound, which is the concentration range where you observe on-target effects without significant general toxicity. A narrow therapeutic window suggests that off-target effects may be contributing to the observed phenotype.
Q4: How can I distinguish between on-target and off-target effects of this compound in my cell-based assay?
A4: A multi-pronged approach is essential for distinguishing on-target from off-target effects. Key strategies include:
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target (v-Src). If this compound still elicits the same effect in these cells, it is likely due to off-target interactions.
-
Rescue Experiments: In a target knockdown/knockout background, introduce a version of the target that is resistant to the inhibitor (e.g., a mutant v-Src that doesn't bind this compound). If this "rescues" the cells from the compound's effects, it strongly supports an on-target mechanism.
-
Use of Structurally Related Inactive Analogs: If available, test a structurally similar hibarimicin analog that is known to be inactive against v-Src. If this analog produces a similar cellular phenotype, it points towards an off-target effect related to the compound's chemical scaffold.
-
Orthogonal Assays: Employ a different assay that measures the same biological endpoint but through a different mechanism. For example, if you are observing decreased cell proliferation with an MTT assay, you could validate this with a BrdU incorporation assay.[7][8]
Q5: What are the best practices for setting up my cell-based assays to minimize the risk of misinterpreting off-target effects?
A5: To ensure the reliability of your results, consider the following:
-
Dose-Response Curves: Always perform a full dose-response curve for your compound to identify the optimal concentration range.
-
Appropriate Controls: Include vehicle controls (e.g., DMSO), untreated controls, and positive controls (a known inhibitor of the pathway).
-
Cell Line Selection: Use cell lines where the target is expressed and known to be active. As a control, you can use a cell line that does not express the target.
-
Time-Course Experiments: Evaluate the effects of the compound at different time points to understand the kinetics of the cellular response.
-
Confirm Target Engagement: Whenever possible, use an assay to confirm that this compound is engaging with v-Src in your cells at the concentrations used. This could involve a cellular thermal shift assay (CETSA) or an immunoassay for downstream target phosphorylation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed at concentrations expected to be specific for v-Src inhibition. | The compound has a narrow therapeutic window and is causing general cellular toxicity. | Determine the IC50 for v-Src inhibition and the CC50 (cytotoxic concentration 50%) using a cell viability assay (e.g., MTT). If these values are very close, consider using lower concentrations and more sensitive downstream readouts of v-Src activity. |
| The observed cytotoxicity is due to inhibition of other essential kinases. | Perform a kinome-wide selectivity screen to identify potential off-target kinases.[5] | |
| The compound is unstable in cell culture media, leading to toxic degradation products.[9] | Assess the stability of this compound in your specific media over the time course of your experiment using methods like HPLC-MS. | |
| Inconsistent or non-reproducible results between experiments. | Variability in cell culture conditions (e.g., cell passage number, confluency). | Standardize all cell culture parameters and ensure cells are healthy and in the logarithmic growth phase. |
| Inaccurate pipetting or compound dilution. | Use calibrated pipettes and prepare fresh serial dilutions for each experiment. | |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. | |
| Observed phenotype (e.g., decreased proliferation) is independent of v-Src expression. | The phenotype is a result of an off-target effect. | Perform a target knockdown experiment using siRNA against v-Src. If the phenotype persists in the absence of the target, it is an off-target effect. |
| The cell line used has redundant signaling pathways that compensate for v-Src inhibition. | Use a cell line that is known to be highly dependent on v-Src signaling. | |
| Downstream signaling of v-Src is inhibited, but an unexpected phenotype is observed. | This compound is hitting another target that is responsible for the unexpected phenotype. | Use orthogonal assays to confirm the phenotype. Perform a "rescue" experiment by overexpressing a drug-resistant mutant of v-Src. If the primary phenotype is rescued but the unexpected phenotype remains, it is likely an off-target effect. |
| The phenotype is a downstream consequence of v-Src inhibition that was not previously characterized. | Consult the literature and pathway analysis tools to explore potential connections between v-Src and the observed phenotype. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[11]
Western Blot for Phospho-Src
This protocol allows for the detection of the phosphorylation status of Src kinase, a direct indicator of its activity.
Materials:
-
Cultured cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Src and anti-total-Src)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Src antibody as a loading control.
siRNA-Mediated Knockdown of v-Src
This protocol describes how to reduce the expression of v-Src using small interfering RNA (siRNA).
Materials:
-
v-Src specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent[12]
-
Opti-MEM reduced-serum medium
-
Cultured cells
Procedure:
-
Seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
For each well, dilute 20-80 pmols of siRNA into 100 µL of Opti-MEM.[13]
-
In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.[13]
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 15-20 minutes at room temperature to form complexes.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with your experiment (e.g., treatment with this compound and subsequent viability or signaling assays).
-
Validate the knockdown efficiency by Western blot or qPCR.
Visualizations
Caption: Hypothetical signaling of this compound.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. genscript.com [genscript.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Overcoming Resistance to Hibarimicin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hibarimicin B in bacterial strains.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and suggested solutions in a question-and-answer format.
Issue 1: Decreased Susceptibility or Increased Minimum Inhibitory Concentration (MIC) of this compound
-
Question: We have observed a significant increase in the MIC of this compound against our bacterial strain after repeated exposure. What are the potential causes and how can we investigate this?
-
Answer: An increase in the MIC strongly suggests the development of resistance. The primary suspected mechanisms, based on general principles of antibiotic resistance, include:
-
Target Modification: Alterations in the bacterial target of this compound. Although the precise target is not fully elucidated, its activity as a tyrosine kinase inhibitor suggests a protein kinase may be involved.[1][2][3]
-
Active Efflux: Increased expression of efflux pumps that actively remove this compound from the bacterial cell.[4][5]
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Enzymatic Inactivation: The bacteria may have acquired the ability to enzymatically degrade or modify this compound.
-
Changes in Cell Permeability: Alterations in the bacterial cell wall or membrane that prevent this compound from reaching its intracellular target.[5]
Troubleshooting Workflow:
Caption: Workflow for investigating increased MIC of this compound.
-
Issue 2: Heterogeneous Response to this compound within a Bacterial Population
-
Question: Our bacterial culture shows a heterogeneous response to this compound, with a subpopulation of cells appearing resistant. How can we isolate and characterize these resistant variants?
-
Answer: This phenomenon, known as heteroresistance, can be a precursor to stable resistance. To address this:
-
Isolate Resistant Subpopulations: Plate the treated culture on agar (B569324) containing a concentration of this compound that inhibits the majority of the population. Colonies that grow are likely resistant variants.
-
Confirm Resistance: Pick individual colonies and determine their MIC for this compound to confirm a stable resistant phenotype.
-
Characterize Genotypically: Perform whole-genome sequencing on the resistant isolates and compare them to the parental (susceptible) strain to identify genetic differences (mutations, insertions, deletions).
-
Frequently Asked Questions (FAQs)
Q1: What are the known or hypothesized mechanisms of action for this compound?
A1: this compound has been shown to be a potent inhibitor of v-Src tyrosine kinase.[1] Its antibacterial activity against Gram-positive bacteria likely stems from the inhibition of a critical bacterial signaling pathway, possibly involving a bacterial tyrosine kinase or a similar ATP-binding protein.[1][3]
Q2: Are there known mechanisms of bacterial resistance to this compound?
A2: To date, specific mechanisms of resistance to this compound have not been extensively documented in the literature. However, based on its chemical class (aromatic polyketide) and its mechanism of action as a kinase inhibitor, we can hypothesize several potential resistance mechanisms:
-
Target Modification: Mutations in the gene encoding the target kinase that reduce the binding affinity of this compound.
-
Efflux Pumps: Overexpression of broad-spectrum efflux pumps that can recognize and expel this compound.
-
Bypass Pathways: Activation of alternative signaling pathways that compensate for the inhibition of the primary target by this compound.
Q3: How can we overcome or mitigate the development of resistance to this compound in our experiments?
A3: Several strategies can be employed:
-
Combination Therapy: Use this compound in combination with other antibiotics that have different mechanisms of action. This can create synergistic effects and reduce the likelihood of resistance emerging.
-
Dosing Strategy: Utilize an optimal dosing strategy that maintains a concentration of this compound well above the MIC for a sufficient duration to eradicate the bacterial population before resistant mutants can arise.
-
Efflux Pump Inhibitors: If resistance is found to be mediated by efflux pumps, co-administration of an efflux pump inhibitor could restore susceptibility.
Data Presentation
Table 1: Example MIC Data for this compound Against a Bacterial Strain Over Time
| Passage Number | This compound MIC (µg/mL) | Fold Change in MIC |
| 1 | 0.5 | 1 |
| 5 | 1 | 2 |
| 10 | 4 | 8 |
| 15 | 16 | 32 |
| 20 | 64 | 128 |
Table 2: Hypothetical Gene Mutations Identified in this compound-Resistant Strains
| Gene | Locus Tag | Predicted Function | Mutation |
| ser/thr_kinase | BSU_12345 | Serine/Threonine Protein Kinase | A123T |
| abc_transporter | BSU_67890 | ABC Transporter ATP-binding protein | Promoter upregulation |
| mfs_transporter | BSU_11223 | Major Facilitator Superfamily Transporter | Promoter upregulation |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth media. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in broth in a 96-well microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculate Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Incubate: Incubate the plate at the optimal temperature for the bacterial strain for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Whole-Genome Sequencing of Resistant and Susceptible Strains
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (susceptible) and the resistant bacterial strains.
-
Library Preparation: Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Sequence the prepared libraries to a sufficient depth of coverage (e.g., >50x).
-
Data Analysis:
-
Align the sequencing reads from the resistant strain to the genome of the susceptible strain (or a reference genome).
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant strain.
-
Annotate the identified mutations to determine the affected genes and potential functional consequences.
-
Visualizations
Caption: Hypothesized mechanisms of action and resistance to this compound.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
Technical Support Center: Optimizing Hibarimicin B Dosage and Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Hibarimicin B in cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product that functions as a potent inhibitor of tyrosine kinases.[1] Specifically, it has been shown to selectively inhibit the activity of v-Src tyrosine kinase.[2] By targeting Src kinase, this compound can interfere with downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][3] This makes it a compound of interest for cancer research.
Q2: What is a good starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on available data, a broad range of concentrations, for instance from 1 nM to 10 µM, can be tested initially.[4] For subsequent experiments, it is advisable to use concentrations around the determined IC50 value.
Q3: How long should I treat my cells with this compound?
A3: The ideal treatment duration with this compound will vary depending on the experimental goals and the cell line's doubling time. For initial experiments, a 24 to 72-hour treatment period is a common starting point. It is crucial to perform a time-course experiment to determine the minimum time required to observe the desired effect, which will help to minimize potential off-target effects and cytotoxicity.[5]
Q4: What solvent should I use to dissolve this compound?
Data Presentation
Table 1: Example IC50 Values for a Hypothetical Tyrosine Kinase Inhibitor
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Myeloid Leukemia | 0.5 |
| B16-F10 | Mouse Melanoma | 1.2 |
| A431 | Human Epidermoid Carcinoma | 5.8 |
| MCF-7 | Human Breast Adenocarcinoma | 10.3 |
Note: These are example values for illustrative purposes. The actual IC50 for this compound must be determined experimentally for your specific cell line.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) in a suitable incubator (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action on Src Kinase.
Caption: Experimental workflow for optimizing this compound dosage and treatment duration.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before pipetting into each well. Consider using a multichannel pipette for more consistent dispensing.
-
-
Possible Cause 2: Edge Effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or medium to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate Pipetting of this compound.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, mix each dilution step thoroughly.
-
Issue 2: My cells are dying even at very low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[5] Run a solvent control (cells treated with the highest concentration of the solvent used in your experiment) to assess its toxicity.
-
-
Possible Cause 2: High Sensitivity of the Cell Line.
-
Solution: Some cell lines are inherently more sensitive to certain compounds. Test an even lower range of this compound concentrations. Also, consider reducing the treatment duration.
-
-
Possible Cause 3: Poor Cell Health.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[6] Avoid using cells that are over-confluent or have been in culture for a high number of passages.
-
Issue 3: I am not observing any effect of this compound, even at high concentrations.
-
Possible Cause 1: Compound Instability or Degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: The cell line you are using may be resistant to Src kinase inhibition or may have alternative compensatory signaling pathways. Consider using a different cell line that is known to be sensitive to Src inhibitors. You can also perform a western blot to confirm that Src phosphorylation is indeed inhibited by this compound in your cell line.
-
-
Possible Cause 3: Sub-optimal Treatment Duration.
-
Solution: The effect of the inhibitor may not be apparent at the time point you have chosen. Perform a time-course experiment to assess the effects of this compound at different time points (e.g., 24, 48, and 72 hours).
-
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Hibarimicin B Detection and Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection and quantification of Hibarimicin B.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended procedure for extracting this compound from a fermentation broth?
A1: A common method for extracting polyketides like this compound from fermentation broths involves liquid-liquid extraction or solid-phase extraction (SPE). For liquid-liquid extraction, after separating the mycelium from the broth by centrifugation or filtration, the supernatant can be extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. The organic phase is then collected and evaporated to dryness. For SPE, the clarified broth can be passed through a C18 cartridge, washed with water to remove polar impurities, and then eluted with methanol (B129727) or acetonitrile (B52724).
Q2: How should I prepare this compound for injection into an HPLC system?
A2: After extraction, the dried residue should be reconstituted in a solvent that is compatible with the initial mobile phase of your HPLC method. A common choice is a mixture of the mobile phase solvents, such as 50:50 acetonitrile:water. It is crucial to filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
Q3: What are the best practices for storing this compound samples and standards to prevent degradation?
A3: this compound, being a complex polyketide with multiple functional groups, may be susceptible to degradation by light, heat, and extreme pH.[1][2] It is recommended to store stock solutions and prepared samples in amber vials at -20°C or lower to minimize degradation.[1][2] Avoid repeated freeze-thaw cycles. For short-term storage (e.g., in an autosampler), maintaining the temperature at 4°C is advisable.
Chromatography
Q4: What type of HPLC column is suitable for the analysis of this compound?
A4: A reversed-phase C18 column is a good starting point for the separation of this compound. Given its large and complex structure, a column with a pore size of 100 Å or larger may provide better peak shape. The particle size should be chosen based on the desired efficiency and the pressure limits of the HPLC system (e.g., 5 µm for standard HPLC, sub-2 µm for UHPLC).
Q5: What mobile phase composition is recommended for this compound analysis?
A5: A gradient elution with acetonitrile and water is a common choice for separating complex natural products.[3] Both solvents should be of HPLC or LC-MS grade. Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can help to improve peak shape by suppressing the ionization of acidic functional groups and minimizing interactions with residual silanols on the stationary phase.[4][5]
Mass Spectrometry
Q6: Which ionization technique is most suitable for the mass spectrometric detection of this compound?
A6: Electrospray ionization (ESI) is a soft ionization technique well-suited for large and relatively polar molecules like this compound and is commonly used for the analysis of polyketides.[1][6] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode with minimal fragmentation. Atmospheric pressure chemical ionization (APCI) could also be considered if the compound is less polar.[1]
Q7: How can I improve the sensitivity of my LC-MS method for this compound?
A7: To enhance sensitivity, ensure optimal ionization by adjusting the mobile phase pH to favor the formation of either protonated or deprotonated species. The use of a mobile phase additive like formic acid can promote protonation in positive ion mode.[6] Optimizing the mass spectrometer's source parameters, such as capillary voltage, gas flow rates, and temperature, is also critical. A well-developed sample preparation method that effectively removes matrix interferences will also contribute to better sensitivity.[7]
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing significantly. What could be the cause and how can I fix it?
A: Peak tailing for a complex molecule like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups.[8][9] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups and reduce these interactions.[9]
-
Use a Different Column: Consider using a column with a highly inert stationary phase (end-capped) or a different chemistry (e.g., a phenyl-hexyl column).
-
Check for Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or the sample concentration.[9]
Issue: Low Sensitivity or No Peak Detected
Q: I am not seeing a peak for this compound, or the signal is very low. What should I check?
A: This issue can arise from several factors, from sample preparation to instrument settings:
-
Sample Degradation: Ensure that your sample has been stored properly and has not degraded. Prepare a fresh standard to verify. The stability of polyketide antibiotics can be limited, especially in solution.[1][2]
-
Incorrect Mass Spectrometer Settings: Verify that you are monitoring the correct m/z for the expected adduct of this compound (e.g., [M+H]+, [M+Na]+). Optimize the source parameters for your specific compound and flow rate.
-
Sample Loss During Preparation: Evaluate your extraction and sample preparation steps for potential losses. Perform a recovery experiment by spiking a blank matrix with a known amount of this compound.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[7] Improve your sample cleanup procedure or adjust the chromatography to separate this compound from the interfering compounds.
Issue: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What could be the problem?
A: Retention time variability can be caused by several factors related to the HPLC system and method:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition: Prepare fresh mobile phase daily and ensure the solvents are properly degassed. Inaccurate mixing of the mobile phase components can lead to retention time shifts.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Quantitative Data Summary
The following tables present hypothetical yet realistic performance characteristics for HPLC-UV/Vis and LC-MS/MS methods for the quantification of this compound. This data is intended for illustrative purposes to guide method development and validation.
Table 1: Hypothetical Performance Characteristics of an HPLC-UV/Vis Method for this compound
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Hypothetical Performance Characteristics of an LC-MS/MS Method for this compound
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
1. Sample Preparation from Fermentation Broth (Solid-Phase Extraction)
-
Centrifuge the fermentation broth at 5000 x g for 15 minutes to pellet the mycelium.
-
Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
2. HPLC-UV/Vis Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV/Vis at the wavelength of maximum absorbance for this compound (to be determined empirically, likely in the UV range).
3. LC-MS/MS Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: (A similar gradient to the HPLC-UV/Vis method, but may need to be adjusted for the shorter column and smaller particle size).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a pure standard of this compound. A hypothetical transition could be based on the protonated molecule as the precursor ion and a characteristic fragment ion.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting flowchart for this compound analysis.
References
- 1. youtube.com [youtube.com]
- 2. Sampling Terrestrial Environments for Bacterial Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Structural Diversity of Microbe Secondary Metabolites Using OSMAC Strategy: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Synthesis of Hibarimicin B and Stereocontrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hibarimicin B, with a specific focus on managing its complex stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the major stereochemical challenges in the total synthesis of this compound?
The primary stereochemical hurdles in the synthesis of this compound revolve around two key features of its aglycone, hibarimicinone:
-
Atropisomerism: The central biaryl axis is chiral, and the natural product exists as a single atropodiastereomer (the aS isomer). Controlling the formation of this axial chirality is a critical challenge. It's important to note that the natural aS isomer is not the thermodynamically favored product, as heating can cause isomerization to the unnatural aR isomer.[1] This necessitates careful consideration of reaction conditions to avoid epimerization.
-
Multiple Stereocenters: Hibarimicinone possesses thirteen stereogenic centers, demanding highly diastereoselective reactions to establish the correct relative and absolute stereochemistry of the polycyclic core.
Q2: What is a common strategy for establishing the core structure of hibarimicinone?
A key strategy for constructing the complex eight-ring skeleton of hibarimicinone is a double Michael–Dieckmann-type cyclization , also known as the Hauser annulation.[2] A more recent and effective approach involves a two-directional synthesis strategy . This method has been successfully employed in the total syntheses of hibarimicinone and its precursor, HMP-Y1.[3][4] This strategy allows for the convergent assembly of the molecule's complex carbon framework.[3]
Q3: How can the axial chirality of the biaryl bond be controlled?
Control of the biaryl bond's axial chirality can be achieved through several methods:
-
Chiral Resolution and Deracemization: Racemic biaryl precursors can be synthesized and then resolved into their respective atropoenantiomers. Deracemization processes can also be employed to convert a racemic mixture into a single desired atropisomer.[1]
-
Asymmetric Synthesis: Utilizing chiral auxiliaries or catalysts can direct the formation of the desired atropisomer during the biaryl coupling reaction.
-
Two-Directional Annulation with Racemic Biaryls: A notable strategy involves using a racemic biaryl precursor in a two-directional annulation. This approach allows for the synthesis of both atropisomers of hibarimicinone, which can then be separated and characterized.[3][4]
Q4: What is the significance of the pH-dependent rotational barrier of the biaryl bond?
Researchers have discovered a pH-dependent rotational barrier around the C2–C2' bond of hibarimicinone.[3][4] This is a crucial piece of information for the synthesis of the glycosylated final product, this compound. The stability of the atropisomerism is influenced by pH, which must be taken into account during purification and subsequent glycosylation steps to prevent racemization.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Two-Directional Annulation
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of diastereomers observed after the double annulation step. | Incorrect Stoichiometry of Reagents: The ratio of the biaryl precursor to the annulation partner is critical for achieving high diastereoselectivity. | Optimize Reagent Ratios: Carefully titrate the lithiated species and ensure the precise addition of the annulation partner. Refer to established protocols for exact molar equivalents. |
| Suboptimal Reaction Temperature: The temperature can significantly influence the stereochemical outcome of the annulation. | Precise Temperature Control: Maintain a strictly controlled low temperature (e.g., -78 °C) during the addition of reagents. Use a cryostat for accurate temperature management. | |
| Presence of Protic Impurities: Traces of water or other protic solvents can quench the organolithium reagents and lead to side reactions and loss of stereocontrol. | Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Epimerization of the Biaryl Axis During aR/aS Isomer Separation
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in obtaining pure atropisomers, or re-equilibration of separated isomers is observed. | Inappropriate pH during Chromatography: The rotational barrier of the biaryl bond is pH-dependent. Acidic or basic conditions during purification can lower this barrier and lead to racemization. | Neutral pH for Purification: Use buffered solvent systems for chromatography to maintain a neutral pH. Avoid strongly acidic or basic eluents. |
| Elevated Temperatures: As demonstrated, heat can induce isomerization of the natural aS-hibarimicinone to the unnatural aR isomer.[1] | Low-Temperature Purification: Perform all purification steps at room temperature or below, if possible. Avoid heating fractions during solvent evaporation. |
Key Experimental Protocols
Protocol 1: Symmetrical Two-Directional Double Annulation for HMP-Y1 Synthesis
This protocol is adapted from the total synthesis of HMP-Y1, a key precursor to hibarimicinone.[3]
Objective: To construct the complete carbon skeleton of HMP-Y1 via a symmetrical, two-directional, double annulation.
Materials:
-
Racemic biaryl precursor
-
Annulation partner (e.g., a suitable Michael acceptor)
-
Anhydrous THF
-
n-Butyllithium
-
Quenching agent (e.g., saturated aqueous NH4Cl)
Procedure:
-
Dissolve the racemic biaryl precursor in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Slowly add the LDA solution to the biaryl precursor solution at -78 °C and stir for the specified time to ensure complete deprotonation.
-
Add the annulation partner dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C for the optimized reaction time.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to separate the diastereomeric products.
Quantitative Data Example (Hypothetical):
| Entry | Annulation Partner | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | Partner A | -78 | 2 | 75 | 5:1 |
| 2 | Partner A | -40 | 2 | 72 | 2:1 |
| 3 | Partner B | -78 | 3 | 68 | 8:1 |
Protocol 2: Biomimetic Mono-oxidation for Desymmetrization
This protocol outlines a general procedure for the selective oxidation of one half of a symmetrical HMP-Y1 derivative, a key step in proceeding towards hibarimicinone.[3]
Objective: To achieve a biomimetic mono-oxidation to desymmetrize a protected HMP-Y1 derivative.
Materials:
-
Protected HMP-Y1 derivative
-
Oxidizing agent (e.g., DDQ or CAN)
-
Anhydrous solvent (e.g., CH2Cl2 or MeCN)
Procedure:
-
Dissolve the protected HMP-Y1 derivative in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the optimized temperature (e.g., 0 °C or room temperature).
-
Add the oxidizing agent in a single portion or portion-wise over a set period.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na2S2O3 for DDQ).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: A simplified workflow for the synthesis of Hibarimicinone.
Caption: Troubleshooting logic for poor diastereoselectivity.
References
- 1. Assignment and Stereocontrol of Hibarimicin Atropoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. Total Syntheses of HMP-Y1, Hibarimicinone, and HMP-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total syntheses of HMP-Y1, hibarimicinone, and HMP-P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of Hibarimicin B with other hibarimicin analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Hibarimicin B and its analogues based on available experimental data. Hibarimicins are a class of compounds isolated from Microbispora rosea subsp. hibaria, which have garnered interest for their potential as signal transduction inhibitors.[1] This document summarizes their effects on v-Src kinase activity and the differentiation of human myeloid leukemia HL-60 cells, providing a framework for further research and development.
Comparative Efficacy Data
While specific quantitative data such as IC50 values from direct comparative studies are not publicly available in full, qualitative and semi-quantitative comparisons have been reported. The following table summarizes the known activities of this compound and its key analogues.
| Compound | v-Src Kinase Inhibition | Selectivity for v-Src | HL-60 Cell Differentiation | Mechanism of Action (v-Src Inhibition) |
| This compound | Strong Inhibitor | Most Selective | Induces Differentiation | Competitive ATP Binding Inhibitor |
| Hibarimicinone | Most Potent Inhibitor | Less Selective | Does Not Induce Differentiation | Noncompetitive Inhibitor |
| Hibarimicin A | Inhibitor | Specific | - | - |
| Hibarimicin C | Inhibitor | Specific | - | - |
| Hibarimicin D | Inhibitor | Specific | - | - |
| Hibarimicin E | No Inhibitory Activity | - | Induces Differentiation | - |
Data is based on findings reported by Cho, Fukazawa, et al. in the Journal of Antibiotics (2002).[2]
Key Observations:
-
This compound emerges as a promising lead compound, demonstrating a desirable balance of potent and selective v-Src kinase inhibition alongside the ability to induce differentiation in HL-60 cells.[2]
-
The aglycon, Hibarimicinone , is the most potent inhibitor of v-Src kinase but lacks selectivity and does not induce cell differentiation, suggesting that the glycosidic moieties of hibarimicins are crucial for selectivity and differentiation-inducing activity.[2]
-
Interestingly, Hibarimicin E induces differentiation of HL-60 cells without inhibiting v-Src kinase, indicating that the differentiation-inducing effect may be mediated by a separate signaling pathway.[2]
-
Hibarimicins A, C, and D have been noted to specifically inhibit src tyrosine kinase activity.[1]
Experimental Protocols
Detailed protocols from the primary comparative study are not fully available. However, this section provides generalized methodologies for the key experiments cited, based on standard laboratory practices.
v-Src Tyrosine Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of v-Src kinase.
Materials:
-
Recombinant v-Src kinase
-
Src substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (Hibarimicins) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader for detecting phosphorylation (e.g., based on radioactivity, fluorescence, or luminescence)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Src substrate, and v-Src kinase in microplate wells.
-
Add varying concentrations of the test compounds (this compound, analogues) or a vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Quantify the level of substrate phosphorylation. The method of quantification will depend on the assay format (e.g., measuring the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP, or using a phosphorylation-specific antibody in an ELISA-based format).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
HL-60 Cell Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of HL-60 promyelocytic leukemia cells into more mature cell types, such as granulocytes or monocytes.
Materials:
-
HL-60 human promyelocytic leukemia cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (Hibarimicins)
-
A known inducing agent as a positive control (e.g., all-trans retinoic acid (ATRA) or dimethyl sulfoxide (B87167) (DMSO))
-
Reagents for assessing differentiation markers (e.g., Nitroblue Tetrazolium (NBT) for functional differentiation, or fluorescently labeled antibodies for cell surface markers like CD11b for flow cytometry).
Procedure:
-
Culture HL-60 cells in suspension to the desired density.
-
Seed the cells into multi-well plates.
-
Treat the cells with various concentrations of the hibarimicin analogues or a vehicle control. Include a positive control for differentiation.
-
Incubate the cells for a period of several days (e.g., 3-5 days), allowing time for differentiation to occur.
-
Assess cell differentiation using one or more of the following methods:
-
Morphological Analysis: Examine cell morphology under a microscope for changes indicative of differentiation (e.g., changes in nuclear shape, cytoplasm-to-nucleus ratio).
-
NBT Reduction Assay: This functional assay measures the ability of differentiated cells to produce superoxide (B77818) radicals. Differentiated cells will reduce the yellow NBT to a dark blue formazan (B1609692) precipitate, which can be quantified spectrophotometrically.
-
Flow Cytometry: Analyze the expression of cell surface differentiation markers (e.g., CD11b for myelomonocytic differentiation) using specific fluorescently-labeled antibodies.
-
-
Quantify the percentage of differentiated cells for each treatment condition.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for comparing the efficacy of its analogues.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Src Kinase Inhibitors in Cancer Treatment: Hibarimicin B vs. Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hibarimicin B with three established Src family kinase (SFK) inhibitors used in cancer therapy: Dasatinib, Saracatinib, and Bosutinib. The objective is to present a comprehensive overview of their performance, supported by available experimental data, to aid in research and drug development decisions.
Introduction to Src Kinase in Cancer
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of Src kinase is a frequent event in many human cancers, contributing to tumor progression and metastasis.[1][2] This has made Src kinase an attractive target for cancer therapy, leading to the development of several small molecule inhibitors.
This compound, a natural product isolated from Microbispora rosea, has been identified as a potent and selective inhibitor of v-Src kinase.[1] It functions as an ATP-competitive inhibitor, directly targeting the kinase's active site.[1] This guide will compare the biochemical and cellular activities of this compound with Dasatinib, Saracatinib, and Bosutinib, three clinically relevant Src kinase inhibitors.
Comparative Analysis of Src Kinase Inhibitors
Biochemical Potency and Selectivity
A critical aspect of a kinase inhibitor's utility is its potency against the intended target and its selectivity profile across the human kinome. While specific quantitative data for this compound is not publicly available, it has been described as a "strong and the most selective v-Src kinase inhibitor."[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib, Saracatinib, and Bosutinib against Src and other relevant kinases.
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | Bosutinib (SKI-606) IC50 (nM) |
| Src | Not Available | <1.0 | 2.7 | 1.2 |
| Abl | Not Available | <1.0 | 30 | 1.0 |
| Lck | Not Available | <1.0 | 4-10 | Not Available |
| Fyn | Not Available | <1.0 | 4-10 | Not Available |
| Yes | Not Available | <1.0 | 4-10 | Not Available |
| c-Kit | Not Available | 79 | 200 | Not Available |
| EGFR | Not Available | >1000 | 66 | >1000 |
| PDGFRβ | Not Available | 16 | Not Available | 100 |
Note: IC50 values are sourced from various publications and may vary depending on the assay conditions.
Anti-Cancer Activity in Cell Lines
The efficacy of Src kinase inhibitors is ultimately determined by their ability to inhibit cancer cell proliferation and induce apoptosis. While the anti-cancer activity of this compound has been primarily documented in human myeloid leukemia HL-60 cells, where it induces differentiation[1], the other inhibitors have been tested across a broader range of cancer cell lines.
| Cell Line | Cancer Type | This compound Activity | Dasatinib IC50 (µM) | Saracatinib (AZD0530) IC50 (µM) | Bosutinib (SKI-606) IC50 (µM) |
| HL-60 | Myeloid Leukemia | Induces differentiation | Not Available | 0.22 | 0.02 |
| K562 | Chronic Myeloid Leukemia | Not Available | <0.001 | 0.22 | 0.02 |
| PC-3 | Prostate Cancer | Not Available | Not Available | 0.7 | Not Available |
| DU145 | Prostate Cancer | Not Available | Not Available | 0.7 | Not Available |
| A549 | Lung Cancer | Not Available | Not Available | >10 | Not Available |
| MCF-7 | Breast Cancer | Not Available | Not Available | >10 | >10 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Src Kinase Signaling Pathway in Cancer.
Radiometric Kinase Assay Workflow.
MTT Cell Viability Assay Workflow.
Experimental Protocols
In Vitro Src Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of compounds against Src kinase.
-
Reaction Setup: Prepare a reaction mixture containing the following components in a microcentrifuge tube:
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Src Kinase (recombinant)
-
Peptide Substrate (e.g., cdc2-derived peptide)
-
Test compound at various concentrations (dissolved in DMSO)
-
-
Initiation: Start the kinase reaction by adding ATP solution containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity on the phosphocellulose paper using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for evaluating the effect of inhibitors on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (including a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vivo Tumor Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of Src kinase inhibitors.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule and duration.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting for target modulation).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of the compound.
Conclusion
Dasatinib, Saracatinib, and Bosutinib are well-characterized Src kinase inhibitors with proven anti-cancer activity. This compound presents an interesting profile as a potent and selective natural product inhibitor of v-Src kinase. However, a comprehensive, publicly available dataset on its biochemical and cellular activities is currently lacking. Further research is required to fully elucidate the therapeutic potential of this compound and to enable a more direct and quantitative comparison with existing Src kinase inhibitors. The experimental protocols provided in this guide offer a foundation for conducting such comparative studies.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hibarimicin B and Known Anticancer Drugs: A Guide for Researchers
A detailed examination of the v-Src kinase inhibitor, Hibarimicin B, in comparison to established anticancer agents, providing insights into its mechanism of action, and potential as a therapeutic candidate.
This guide offers a comparative analysis of this compound, a novel natural product with demonstrated anticancer properties, against a selection of well-established anticancer drugs. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data to inform future research and development efforts.
Introduction to this compound
This compound is a natural product that has been identified as a potent and selective inhibitor of v-Src tyrosine kinase.[1] v-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration, and its aberrant activation is implicated in the development and progression of various cancers. By targeting v-Src, this compound presents a promising avenue for anticancer therapy. In addition to its kinase inhibitory activity, this compound has been observed to induce differentiation in human myeloid leukemia (HL-60) cells, suggesting a multi-faceted mechanism of action.[1]
Mechanism of Action: A Comparative Overview
A key differentiator for any novel anticancer agent is its mechanism of action. The following section and accompanying diagrams detail the signaling pathways affected by this compound and the selected established anticancer drugs.
This compound: Targeting the Src Signaling Pathway
This compound exerts its anticancer effects primarily through the inhibition of the v-Src tyrosine kinase. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation.
Known Anticancer Drugs: Diverse Mechanisms of Action
For a comprehensive comparison, we have selected established anticancer drugs with distinct mechanisms of action:
-
Src Inhibitors (e.g., Dasatinib, Saracatinib, Bosutinib): These synthetic small molecules also target Src family kinases, providing a direct comparison to this compound's primary mechanism.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and cell death.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and transcription and inducing apoptosis.
-
Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and apoptosis.
Quantitative Data Presentation: A Comparative Table
While specific IC50 values for this compound against a wide range of cancer cell lines are not yet publicly available, this section provides a comparative table of IC50 values for the selected known anticancer drugs. This data, compiled from various sources, serves as a benchmark for the potency of these agents.
| Drug | Target/Mechanism | Cancer Cell Line | IC50 (µM) |
| Dasatinib | Src/Abl kinase inhibitor | K562 (CML) | 0.0012 |
| C643 (Thyroid) | ~0.05 | ||
| TPC1 (Thyroid) | ~0.05 | ||
| Saracatinib | Src family kinase inhibitor | K562 (CML) | 0.22 |
| Colon, Prostate, Lung | 0.2 - 0.7 | ||
| Bosutinib | Src/Abl kinase inhibitor | K562 (CML) | 0.02 |
| KU812 (CML) | 0.005 | ||
| Breast Cancer Cell Lines | 0.1 - 0.3 (Migration Inhibition) | ||
| Doxorubicin | DNA intercalation, Topo II inhibitor | HeLa (Cervical) | 1.7 |
| HepG2 (Liver) | 11.1 | ||
| Cisplatin | DNA cross-linking | HeLa (Cervical) | 77.4 |
| A549 (Lung) | Varies | ||
| Paclitaxel | Microtubule stabilizer | K562 (CML) | Varies |
| A549 (Lung) | Varies |
Experimental Protocols
To ensure the reproducibility and further investigation of the findings discussed, this section provides detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Doxorubicin) in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Differentiation Assay (HL-60 Model)
This assay is used to assess the ability of a compound to induce differentiation in leukemia cells, a desirable therapeutic outcome.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh medium. Add the test compound at various concentrations. Include a positive control for differentiation (e.g., all-trans retinoic acid, ATRA, at 1 µM).
-
Incubation: Incubate the cells for 3 to 5 days.
-
Cell Harvesting and Staining: Harvest the cells by centrifugation. Wash the cells with cold PBS containing 1% BSA. Resuspend the cells in a staining buffer and add a fluorescently labeled antibody against a differentiation marker, such as CD11b (a marker for myeloid differentiation). Incubate on ice for 30 minutes in the dark.
-
Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend in PBS. Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation marker.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapies due to its potent and selective inhibition of v-Src kinase. While direct comparative cytotoxicity data is still emerging, its ability to induce differentiation in leukemia cells highlights a potentially valuable therapeutic mechanism. Further research is warranted to fully elucidate its anticancer spectrum, determine its in vivo efficacy and safety profile, and identify predictive biomarkers for patient selection. The experimental protocols and comparative data provided in this guide aim to facilitate these future investigations.
References
Unraveling the Anticancer Mechanism of Hibarimicin B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of Hibarimicin B, a natural product with potential anticancer properties. This document objectively compares its performance with other alternatives, supported by available experimental data, and offers detailed methodologies for key experimental approaches in this field of study.
Introduction to this compound
This compound is a glycoside antibiotic produced by the actinomycete Microbispora rosea subsp. hibaria. Structurally, it features a highly oxidized naphtylnaphthoquinone chromophore.[1] Early research identified this compound as a potent and selective inhibitor of the v-Src tyrosine kinase, a protein that is often hyperactivated in various cancers and plays a crucial role in tumor development and progression.[2] The primary mechanism of this inhibition is the competitive binding of this compound to the ATP-binding site of the v-Src kinase.[2] Beyond its kinase inhibitory activity, this compound has also been observed to induce differentiation in human myeloid leukemia HL-60 cells, suggesting a potential to revert cancerous cells to a more mature, less proliferative state.[2] However, studies have suggested that signaling molecules other than Src may be more critical for this differentiation-inducing effect.[2]
Comparative Efficacy of Src Kinase Inhibitors
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| Dasatinib | Src, Bcr-Abl | WiDr | Colon Cancer | 0.03[3] |
| HT29 | Colon Cancer | 0.05[3] | ||
| SW620 | Colon Cancer | 16.41[3] | ||
| Saracatinib (AZD0530) | Src | K562 | Leukemia | 0.22[4] |
| PC-9 | Non-small-cell lung | 0.23[4] | ||
| Bosutinib | Src, Abl | - | - | ~0.0012 (in vitro kinase assay)[5] |
| Baicalein | Src | - | - | 4 (in vitro kinase assay)[6] |
| This compound | v-Src | HL-60 | Myeloid Leukemia | Data not available |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and other Src inhibitors, it is crucial to visualize the affected signaling pathways and the experimental procedures used for their investigation.
This compound's Impact on the Src Signaling Pathway
This compound's primary target, the Src tyrosine kinase, is a central node in a complex network of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[7][8][9] By inhibiting Src, this compound can theoretically disrupt these downstream oncogenic signals.
Caption: this compound inhibits Src, blocking downstream signaling pathways.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a typical workflow for characterizing the mechanism of action of a potential anticancer agent like this compound.
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
Investigating Cross-Resistance of Hibarimicin B: A Comparative Guide for Researchers
A comprehensive analysis of the potential for cross-resistance between the novel antibacterial agent Hibarimicin B and existing antibiotics remains a critical area of research. To date, specific studies detailing such cross-resistance have not been published in publicly available scientific literature. This guide provides a framework for researchers and drug development professionals to investigate this topic, offering theoretical insights based on its mechanism of action and detailed experimental protocols.
This compound, a natural product isolated from Microbispora rosea subsp. hibaria, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its primary mechanism of action is the inhibition of tyrosine kinases, enzymes crucial for various cellular signaling pathways. This unique target among antibacterial agents suggests a lower likelihood of cross-resistance with many existing antibiotic classes that target more conventional pathways like cell wall synthesis, protein synthesis, or DNA replication. However, the potential for unforeseen resistance mechanisms necessitates rigorous investigation.
Theoretical Cross-Resistance Profile
Understanding the potential for cross-resistance begins with this compound's distinct mode of action. Unlike the majority of antibiotics that target well-established cellular processes, this compound's inhibition of bacterial tyrosine kinases presents a novel approach to antibacterial therapy.
Low Probability of Cross-Resistance with Major Antibiotic Classes:
-
β-Lactams (e.g., Penicillins, Cephalosporins): These agents inhibit peptidoglycan synthesis in the bacterial cell wall. As this compound targets signal transduction, a direct cross-resistance mechanism is unlikely.
-
Macrolides (e.g., Erythromycin, Azithromycin): These antibiotics inhibit protein synthesis by binding to the 50S ribosomal subunit. This target is distinct from this compound's, making cross-resistance improbable.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These drugs target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This mechanism is unrelated to tyrosine kinase inhibition.
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): These also inhibit protein synthesis, but by binding to the 30S ribosomal subunit. Again, a different target suggests a low chance of cross-resistance.
Potential Areas for Investigation:
-
Other Tyrosine Kinase Inhibitors: While primarily developed as anti-cancer agents, some tyrosine kinase inhibitors have shown antibacterial properties. Cross-resistance studies with such compounds would be highly informative to determine if resistance mutations in the kinase domain affect the binding of different inhibitor classes.
-
Efflux Pumps: A common mechanism of multidrug resistance is the overexpression of efflux pumps that can expel a broad range of structurally diverse compounds from the bacterial cell. It is crucial to investigate whether this compound is a substrate for any known bacterial efflux pumps. If so, bacteria overexpressing these pumps could exhibit cross-resistance to this compound and other antibiotics effluxed by the same pump.
Experimental Protocols for Cross-Resistance Studies
To rigorously assess the cross-resistance profile of this compound, a systematic approach is required. The following protocols outline the key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the baseline susceptibility of a panel of bacterial strains to this compound and comparator antibiotics.
Materials:
-
This compound
-
Comparator antibiotics (e.g., a panel including β-lactams, macrolides, fluoroquinolones, and aminoglycosides)
-
Bacterial strains (including wild-type and well-characterized resistant strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria, no antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Selection of this compound-Resistant Mutants
Objective: To generate bacterial strains with acquired resistance to this compound for further characterization.
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Agar (MHA) plates
-
Liquid bacterial culture media
Procedure:
-
Grow a culture of the susceptible bacterial strain to a high density (~10^9 CFU/mL).
-
Plate the high-density culture onto MHA plates containing 4x, 8x, and 16x the MIC of this compound.
-
Incubate the plates at 37°C for 48-72 hours.
-
Isolate colonies that grow on the antibiotic-containing plates.
-
Subculture the resistant colonies on antibiotic-free media to ensure stability of the resistant phenotype.
-
Confirm the increased MIC of the selected mutants to this compound using the MIC determination protocol described above.
Cross-Resistance Testing of Selected Mutants
Objective: To determine if this compound-resistant mutants exhibit altered susceptibility to other classes of antibiotics.
Procedure:
-
Using the this compound-resistant mutants generated in the previous step, perform MIC testing with a panel of comparator antibiotics from different classes.
-
Compare the MIC values of the comparator antibiotics for the resistant mutants to the MIC values for the parental (susceptible) strain.
-
A significant increase (typically ≥4-fold) in the MIC of a comparator antibiotic for the this compound-resistant mutant indicates cross-resistance.
Data Presentation
The quantitative data from these studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Hypothetical MIC Data for Cross-Resistance Analysis of this compound
| Antibiotic | Class | Mechanism of Action | MIC (µg/mL) for Parental Strain | MIC (µg/mL) for this compound-Resistant Mutant | Fold Change in MIC |
| This compound | Tyrosine Kinase Inhibitor | Inhibition of Tyrosine Kinase | |||
| Penicillin G | β-Lactam | Cell Wall Synthesis Inhibition | |||
| Erythromycin | Macrolide | Protein Synthesis Inhibition (50S) | |||
| Ciprofloxacin | Fluoroquinolone | DNA Replication Inhibition | |||
| Gentamicin | Aminoglycoside | Protein Synthesis Inhibition (30S) | |||
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | |||
| Rifampicin | Rifamycin | RNA Synthesis Inhibition |
Visualizing the Experimental Workflow
The logical flow of a cross-resistance study can be effectively visualized to provide a clear overview of the experimental process.
Caption: Experimental workflow for investigating cross-resistance of this compound.
By following these protocols and principles, researchers can systematically evaluate the cross-resistance potential of this compound, providing crucial data to guide its future development and clinical application in an era of growing antimicrobial resistance.
Hibarimicin B: A Preclinical Comparative Guide for a Novel Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Hibarimicin B in preclinical models. Due to the limited publicly available data on this compound, this guide leverages information on other well-characterized Src family kinase (SFK) inhibitors, namely Dasatinib, Bosutinib, and Saracatinib, to provide a comprehensive preclinical context. This approach allows for an objective comparison of this compound's potential against established benchmarks in the field.
Overview of this compound and Comparator Compounds
This compound is a natural product that has been identified as a potent and selective inhibitor of v-Src tyrosine kinase.[1] Src family kinases are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] Dysregulation of Src signaling is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2][3][4][5]
This guide compares this compound with three FDA-approved Src inhibitors:
-
Dasatinib: A potent, multi-targeted kinase inhibitor targeting both Src and Bcr-Abl.[6][7][8][9][10][11][12]
-
Bosutinib: A dual Src/Abl kinase inhibitor.[13][14][15][16][17]
-
Saracatinib (AZD0530): A potent and selective Src inhibitor.[18][19][20][21][22][23]
In Vitro Efficacy: A Comparative Analysis
Data Presentation
| Compound | Target(s) | Cell Line(s) | IC50 | Key Findings | Reference(s) |
| This compound | v-Src | HL-60 (Human Myeloid Leukemia) | Not Reported | Potent and selective v-Src kinase inhibitor; Induces differentiation of HL-60 cells. | [1] |
| Dasatinib | Src, Bcr-Abl, c-Kit, and others | K562, MV4-11 (Leukemia), various solid tumor lines | ~1-5 nM (for Src) | Potent inhibition of proliferation, induction of apoptosis, and cell cycle arrest. Overcomes resistance to other inhibitors. | [7][8][9][24] |
| Bosutinib | Src, Abl | K562, KU812 (CML) | ~20-40 nM (for Src) | Potent antiproliferative and pro-apoptotic agent in CML cells. | [13][14][15] |
| Saracatinib | Src | Src3T3, various human cancer lines (colon, prostate, lung, leukemia) | 0.2-0.7 µM | Inhibits proliferation, migration, and invasion. | [18][19] |
Preclinical In Vivo Models: Evaluating Therapeutic Potential
Data Presentation
| Compound | Animal Model | Tumor Type | Key Findings | Reference(s) |
| Dasatinib | Xenograft (mice) | Acute Myeloid Leukemia (AML), Pancreatic Cancer, Melanoma | Enhances chemotherapy efficacy, reduces tumor growth and metastasis. | [7][8][25][26] |
| Bosutinib | Xenograft (mice) | Chronic Myelogenous Leukemia (CML) | Causes regression of CML tumor xenografts. | [13][14] |
| Saracatinib | Allograft & Xenograft (mice) | Src3T3, Calu-6, MDA-MB-231, AsPc-1, BT474C, DU145 | Tumor growth inhibition and delay. | [23] |
Signaling Pathways and Experimental Workflows
Mandatory Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical validation of a kinase inhibitor.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound and other inhibitors on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[27][28][29][30]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[27][28][29][30]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27][28][29][30]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[27][28][29][30]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Src Phosphorylation
This protocol allows for the assessment of the inhibitory effect of the compounds on Src kinase activity within the cell.
-
Cell Lysis: Treat cells with the compounds for a specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[31][32]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[31]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[31][32]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated Src (p-Src) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[32]
In Vivo Xenograft Efficacy Study
This is a general framework for an in vivo study to assess the anti-tumor efficacy of a novel compound.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[33]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[33][34]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[35][36]
-
Drug Administration: Administer this compound, comparator drugs, or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[33]
-
Efficacy Assessment: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.[35][36][37]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for target engagement (e.g., reduction in p-Src).[33]
Conclusion and Future Directions
The available in vitro data suggests that this compound is a potent and selective inhibitor of v-Src kinase with the potential to induce differentiation in leukemia cells.[1] However, a comprehensive preclinical validation is currently hampered by the lack of publicly available in vivo efficacy and safety data.
To fully assess the therapeutic potential of this compound, further studies are warranted, including:
-
In vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models of leukemia and other cancers with activated Src signaling.
-
Comparative studies against current standard-of-care therapies in these models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine the optimal dosing regimen and to confirm target engagement in vivo.
-
Toxicology studies to evaluate the safety profile of this compound.
By generating these critical datasets, the therapeutic potential of this compound can be more definitively established, paving the way for potential clinical development. This guide serves as a foundational resource for researchers interested in pursuing the preclinical validation of this promising natural product.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. youtube.com [youtube.com]
- 12. Facebook [cancer.gov]
- 13. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bosutinib: A review of preclinical studies in chronic myelogenous leukaemia [boa.unimib.it]
- 15. Bosutinib : a review of preclinical and clinical studies in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The Example of Saracatinib: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 23. selleckchem.com [selleckchem.com]
- 24. ashpublications.org [ashpublications.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. broadpharm.com [broadpharm.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
- 34. drugtargetreview.com [drugtargetreview.com]
- 35. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hibarimicin B
For Immediate Implementation by Laboratory Personnel
Hibarimicin B, a potent tyrosine kinase inhibitor with antineoplastic and antibacterial properties, requires stringent disposal protocols due to its cytotoxic nature.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. All materials that have come into contact with this compound must be treated as hazardous waste.[3]
I. Personal Protective Equipment (PPE) and Waste Segregation
Proper selection and use of PPE, along with correct waste segregation, are the foundational elements of safe disposal. All personnel handling this compound waste must be trained in these procedures.[4][5]
| Item | Specification | Disposal Container |
| Gloves | Chemotherapy-approved, powder-free nitrile gloves (double gloving recommended) | Red or Yellow Cytotoxic Waste Bin |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric | Red or Yellow Cytotoxic Waste Bin |
| Eye Protection | Safety glasses with side shields or a full-face shield | Designated PPE disposal |
| Respiratory Mask | N95 respirator or higher, particularly when handling powders or creating aerosols | Red or Yellow Cytotoxic Waste Bin |
| Solid Waste | Contaminated labware (e.g., pipette tips, tubes, flasks), absorbent pads, and cleaning materials | Red or Yellow Cytotoxic Waste Bin |
| Sharps Waste | Needles, syringes, glass vials, and any other contaminated items that can puncture skin | Red or Yellow Sharps Container |
| Liquid Waste | Unused or expired this compound solutions, and the first rinse of emptied containers | Labeled, leak-proof hazardous waste container |
| Empty Containers | Thoroughly rinsed (triple-rinsed) containers with labels defaced | Regular laboratory glass or plastic recycling |
II. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste.
-
Preparation and Segregation at the Source:
-
Solid Waste Disposal:
-
Sharps Waste Disposal:
-
Liquid Waste Disposal:
-
CRITICAL: Do not dispose of this compound solutions down the drain.[3][7]
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
This includes unused stock solutions, experimental solutions, and the initial rinseate from cleaning contaminated glassware.[8]
-
-
Decontamination of Work Surfaces:
-
Prepare a decontamination solution (e.g., 10⁻² M Sodium Dodecyl Sulfate followed by 70% isopropyl alcohol).[3]
-
Wipe down all contaminated surfaces in unidirectional strokes, starting from the cleanest area and moving towards the most contaminated.[3]
-
Dispose of all cleaning materials as cytotoxic solid waste.[3]
-
-
Container Management:
-
Final Disposal:
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup.[3]
-
III. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with this compound.
Caption: Workflow for this compound waste segregation and disposal.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. benchchem.com [benchchem.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. danielshealth.ca [danielshealth.ca]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Hibarimicin B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Hibarimicin B, a potent tyrosine kinase inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational framework.
Immediate Safety and Handling Precautions
This compound is a potent, biologically active compound that specifically inhibits Src tyrosine kinase activity.[1][2] While a specific Safety Data Sheet (SDS) with quantitative toxicity data is not publicly available, its classification as a potent tyrosine kinase inhibitor necessitates stringent handling procedures to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Required Equipment |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required for handling the powdered form. |
| Body Protection | A disposable lab coat or gown with tight-fitting cuffs is required. Ensure it is changed regularly. |
Engineering Controls
To minimize the risk of aerosolization and exposure, all handling of powdered this compound and preparation of stock solutions must be conducted within a certified chemical fume hood or a biological safety cabinet.
Operational Plan: From Receipt to Use
A systematic workflow is essential to maintain safety and integrity of the compound throughout its use.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), plasticware, and weigh boats should be collected in a dedicated, clearly labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container. |
| Sharps | Needles and blades contaminated with this compound should be disposed of in a designated sharps container for chemical waste. |
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated using a suitable solvent or a laboratory-grade detergent.
Experimental Protocol: Mechanism of Action
This compound functions as a competitive inhibitor of Src tyrosine kinase.[2] It directly competes with ATP for binding to the kinase domain, thereby preventing the phosphorylation of substrate proteins.[2]
Disclaimer: The information provided is based on the known biological activity of this compound and general safety guidelines for potent compounds. It is not a substitute for a formal risk assessment. Always consult your institution's safety office for specific guidance and protocols.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
